3-(Hydroxymethyl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(hydroxymethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,9H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKBFIOAEPCADP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182535 | |
| Record name | Benzoic acid, 3-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28286-79-5 | |
| Record name | Benzoic acid, 3-(hydroxymethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028286795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(hydroxymethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(Hydroxymethyl)benzoic Acid from Dimethyl Isophthalate
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-(hydroxymethyl)benzoic acid, a valuable building block in the pharmaceutical and specialty chemical industries.[1] The focus of this document is the selective reduction of dimethyl isophthalate. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a high-yield, high-purity synthesis. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough and practical understanding of this important chemical transformation.
Introduction: The Significance of this compound
This compound is a key intermediate in the synthesis of a wide array of pharmacologically active molecules and specialty polymers.[1][2] Its bifunctional nature, possessing both a carboxylic acid and a primary alcohol, allows for diverse chemical modifications, making it an ideal scaffold for drug design and materials science.[1] In the pharmaceutical sector, it is a crucial component in the synthesis of anti-inflammatory agents, analgesics, and other therapeutic compounds.[3][4] The ability to efficiently and selectively synthesize this molecule is therefore of paramount importance.
The Synthetic Challenge: Selective Monoreduction of a Diester
The synthesis of this compound from dimethyl isophthalate presents a classic chemoselectivity challenge. The starting material, dimethyl isophthalate, contains two ester functional groups. The goal is to reduce only one of these ester groups to a primary alcohol, leaving the other ester group intact for subsequent hydrolysis to the desired carboxylic acid.
Standard, powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are generally too reactive and will readily reduce both ester groups, leading to the corresponding diol.[5][6] Sodium borohydride (NaBH₄), while a milder reducing agent, is typically unreactive towards esters under standard conditions.[7] The key to a successful synthesis lies in modulating the reactivity of the reducing agent or enhancing the electrophilicity of the ester carbonyl to achieve selective monoreduction.
Mechanistic Insights: The Role of Lithium Borohydride
While sodium borohydride is generally ineffective for ester reduction, its lithium counterpart, lithium borohydride (LiBH₄), exhibits enhanced reactivity and is capable of reducing esters to alcohols.[6][8] This heightened reactivity is attributed to the greater Lewis acidity of the lithium cation (Li⁺) compared to the sodium cation (Na⁺).[9]
The reaction mechanism proceeds through the coordination of the lithium ion to the carbonyl oxygen of the ester. This coordination polarizes the carbon-oxygen double bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydride ion (H⁻) from the borohydride complex.[9]
Following the initial hydride transfer, an unstable tetrahedral intermediate is formed. This intermediate then collapses, eliminating a methoxide leaving group to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is rapidly reduced by another equivalent of the hydride reagent to yield the corresponding alkoxide. A subsequent aqueous workup protonates the alkoxide to afford the primary alcohol.
Experimental Protocol: A Validated Approach
This protocol outlines a reliable and scalable method for the synthesis of this compound from dimethyl isophthalate.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| Dimethyl Isophthalate | >99% Purity |
| Lithium Borohydride (LiBH₄) | 2.0 M solution in THF |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution |
| Sodium Hydroxide (NaOH) | 1 M Aqueous Solution |
| Ethyl Acetate | ACS Grade |
| Anhydrous Magnesium Sulfate | ACS Grade |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer and stir bar | |
| Reflux condenser | |
| Separatory funnel | |
| Rotary evaporator |
Step-by-Step Procedure
Step 1: Selective Reduction of Dimethyl Isophthalate
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add dimethyl isophthalate.
-
Dissolve the dimethyl isophthalate in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a 2.0 M solution of lithium borohydride in THF to the stirred solution over a period of 30 minutes. Caution: The reaction is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 2: Saponification of the Intermediate Ester
-
Upon completion of the reduction, cool the reaction mixture to 0°C.
-
Slowly add a 1 M aqueous solution of sodium hydroxide (NaOH).
-
Stir the mixture vigorously at room temperature for 4-6 hours to effect the hydrolysis of the remaining ester group.
Step 3: Workup and Purification
-
Acidify the reaction mixture to a pH of approximately 2 by the slow addition of a 1 M aqueous solution of hydrochloric acid (HCl).
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure this compound.
Quantitative Data Summary
| Parameter | Value |
| Dimethyl Isophthalate | 1.0 equivalent |
| Lithium Borohydride | 1.1 equivalents |
| Sodium Hydroxide | 1.5 equivalents |
| Reaction Temperature (Reduction) | 0°C to Room Temperature |
| Reaction Time (Reduction) | 12-16 hours |
| Reaction Temperature (Saponification) | Room Temperature |
| Reaction Time (Saponification) | 4-6 hours |
| Typical Yield | 85-95% |
Visualization of the Synthetic Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of this compound.[10][11][12][13][14]
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Confirms the presence of the characteristic functional groups (hydroxyl and carboxylic acid).
-
Melting Point Analysis: A sharp melting point is indicative of high purity.
Conclusion
The selective monoreduction of dimethyl isophthalate to this compound is a synthetically valuable transformation that requires careful control of reaction conditions and reagent choice. The use of lithium borohydride provides an effective means to achieve the desired chemoselectivity. The protocol detailed in this guide offers a robust and reproducible method for the preparation of this important building block, enabling its application in drug discovery and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Lithium borohydride - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. 3-Hydroxy-2-methylbenzoic acid(603-80-5) 1H NMR spectrum [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. 3-Hydroxybenzoic acid(99-06-9) 1H NMR [m.chemicalbook.com]
- 13. 3-HYDROXYMETHYL-BENZOIC ACID METHYL ESTER(67853-03-6) 1H NMR [m.chemicalbook.com]
- 14. hmdb.ca [hmdb.ca]
A Guide to the Spectroscopic Characterization of 3-(Hydroxymethyl)benzoic Acid
This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-(hydroxymethyl)benzoic acid, a molecule of interest in pharmaceutical and materials science research. As direct experimental spectra are not uniformly available across all analytical platforms, this document synthesizes data from related compounds and predictive models to offer a robust framework for researchers. The methodologies and interpretations presented herein are grounded in established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), providing a self-validating system for compound identification and characterization.
Introduction
This compound (C₈H₈O₃, Molecular Weight: 152.15 g/mol ) is a bifunctional organic compound featuring both a carboxylic acid and a primary alcohol (hydroxymethyl) group attached to a benzene ring at the meta position.[1] This unique substitution pattern governs its chemical reactivity and dictates its distinct spectroscopic signature. Accurate interpretation of its NMR, IR, and MS data is paramount for confirming its structure, assessing its purity, and understanding its role in complex chemical systems. This guide will dissect the predicted spectral features of this molecule, offering insights rooted in the fundamental principles of each spectroscopic technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic environments of ¹H (proton) and ¹³C (carbon-13) nuclei, we can map the connectivity and chemical environment of each atom within the this compound molecule.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals for the aromatic protons, the benzylic protons of the hydroxymethyl group, the alcoholic proton, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid group and the electron-donating, yet also slightly deshielding, effect of the hydroxymethyl substituent.
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | ~13.0 | Singlet (broad) | 1H |
| Aromatic (H-2) | ~8.0 | Singlet | 1H |
| Aromatic (H-6) | ~7.9 | Doublet | 1H |
| Aromatic (H-4) | ~7.6 | Doublet | 1H |
| Aromatic (H-5) | ~7.5 | Triplet | 1H |
| Hydroxymethyl (-CH₂OH) | ~5.4 | Triplet | 1H |
| Hydroxymethyl (-CH₂OH) | ~4.6 | Doublet | 2H |
Causality of Signal Assignment: The broad singlet at approximately 13.0 ppm is characteristic of a carboxylic acid proton, which is highly deshielded and often exchanges with residual water in the solvent. The aromatic protons are found in the downfield region (7.5-8.0 ppm) due to the deshielding effect of the benzene ring current. The exact positions and splitting patterns are dictated by the meta-substitution. The proton at the 2-position, being flanked by both substituents, is expected to be the most deshielded. The benzylic protons of the hydroxymethyl group appear around 4.6 ppm, and the adjacent hydroxyl proton at roughly 5.4 ppm. The coupling between the -CH₂- and -OH protons gives rise to a doublet and a triplet, respectively, a phenomenon more readily observed in a dry solvent like DMSO-d₆.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides a detailed map of the carbon framework. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | ~167 |
| Aromatic (C-3) | ~142 |
| Aromatic (C-1) | ~132 |
| Aromatic (C-5) | ~130 |
| Aromatic (C-6) | ~129 |
| Aromatic (C-4) | ~128 |
| Aromatic (C-2) | ~127 |
| Hydroxymethyl (-CH₂) | ~62 |
Expertise in Interpretation: The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 167 ppm. The aromatic carbons resonate between 127 and 142 ppm. The carbon atom bearing the hydroxymethyl group (C-3) is significantly deshielded due to the electronegativity of the attached oxygen. Similarly, the carbon attached to the carboxylic acid (C-1) is also downfield. The benzylic carbon of the hydroxymethyl group is found in the aliphatic region, around 62 ppm.
Experimental Protocol for NMR Spectroscopy
Caption: Workflow for acquiring NMR spectra.
-
Sample Preparation: Accurately weigh 5-10 mg of the solid this compound. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ is a good choice for observing exchangeable protons). Transfer the solution to a clean 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to ensure homogeneity.[2]
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Following this, acquire a proton-decoupled ¹³C NMR spectrum. The number of scans for the ¹³C spectrum will need to be significantly higher than for the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.[2]
-
Data Processing: The raw data (Free Induction Decay) is subjected to a Fourier transform to generate the frequency-domain spectrum. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent technique for identifying the presence of key chemical motifs.
Characteristic IR Absorption Bands
The IR spectrum of this compound will be dominated by absorptions from the O-H, C=O, C-O, and aromatic C-H bonds.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |
| 3300-2500 | Carboxylic Acid O-H | Stretch | Broad, Strong |
| ~3400 | Alcohol O-H | Stretch | Broad, Medium |
| ~3050 | Aromatic C-H | Stretch | Medium |
| 1700-1680 | Carboxylic Acid C=O | Stretch | Strong, Sharp |
| 1600, 1450 | Aromatic C=C | Stretch | Medium |
| 1320-1210 | Carboxylic Acid C-O | Stretch | Strong |
| ~1050 | Alcohol C-O | Stretch | Medium |
| 900-675 | Aromatic C-H | Out-of-plane bend | Strong |
Trustworthiness of Spectral Features: The very broad absorption spanning 3300-2500 cm⁻¹ is a hallmark of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[3] Overlapping this will be the O-H stretch of the alcohol group. The strong, sharp peak around 1700 cm⁻¹ is characteristic of the C=O stretch of an aromatic carboxylic acid. The presence of the aromatic ring is confirmed by C=C stretching bands around 1600 and 1450 cm⁻¹ and strong C-H out-of-plane bending absorptions in the fingerprint region (900-675 cm⁻¹), the pattern of which can sometimes indicate the substitution pattern.[4]
Experimental Protocol for Solid-State IR Spectroscopy (KBr Pellet Method)
Caption: Workflow for acquiring an IR spectrum using the KBr pellet method.
-
Sample Preparation: Grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. First, record a background spectrum of the empty sample compartment. Then, record the spectrum of the sample. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.
Expected Fragmentation Pattern (Electron Ionization)
Under electron ionization (EI), this compound is expected to show a molecular ion peak and several characteristic fragment ions.
Predicted Mass Spectrometry Data (EI)
| m/z | Proposed Fragment | Comments |
| 152 | [M]⁺ | Molecular Ion |
| 135 | [M - OH]⁺ | Loss of hydroxyl radical from carboxylic acid |
| 134 | [M - H₂O]⁺ | Loss of water |
| 123 | [M - CHO]⁺ | Loss of formyl radical from hydroxymethyl group |
| 105 | [M - OH - CO]⁺ or [M - COOH]⁺ | Loss of CO from the m/z 135 ion or loss of the entire carboxyl group |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for benzylic compounds |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Authoritative Grounding in Fragmentation: The molecular ion peak at m/z 152 confirms the molecular weight of the compound. A common fragmentation pathway for benzoic acids is the loss of the hydroxyl group (-17 Da) to form an acylium ion (m/z 135).[5][6] Subsequent loss of carbon monoxide (-28 Da) from this ion would yield the phenyl cation at m/z 77.[5] The presence of the benzylic alcohol allows for the loss of water (-18 Da) to give a peak at m/z 134. Cleavage of the C-C bond between the ring and the hydroxymethyl group can lead to the formation of the tropylium ion (m/z 91), a common and stable fragment in the mass spectra of benzyl derivatives.
Experimental Protocol for Electron Ionization Mass Spectrometry
Caption: Workflow for acquiring an EI mass spectrum.
-
Sample Introduction: A small amount of the solid sample is introduced into the high-vacuum environment of the mass spectrometer, typically using a direct insertion probe which is heated to volatilize the sample.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺).[7]
-
Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, charged species and neutral radicals.
-
Mass Analysis and Detection: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio. A detector then records the abundance of each ion, generating the mass spectrum.
Conclusion
The spectroscopic characterization of this compound relies on a synergistic interpretation of NMR, IR, and MS data. While this guide presents a predictive analysis, the underlying principles and expected spectral features provide a solid foundation for researchers to confidently identify and characterize this compound. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in experimental results.
References
- 1. Benzoic acid, 3-(hydroxymethyl)- | C8H8O3 | CID 185629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. homework.study.com [homework.study.com]
- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. uni-saarland.de [uni-saarland.de]
An In-depth Technical Guide to 3-(Hydroxymethyl)benzoic acid
This guide provides a comprehensive overview of 3-(Hydroxymethyl)benzoic acid, a versatile organic compound with significant applications in research and industrial synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, applications, and safety considerations, grounded in authoritative scientific data.
Core Molecular and Physical Properties
This compound is an aromatic carboxylic acid distinguished by a hydroxymethyl group and a carboxyl group attached to a benzene ring. This unique structure imparts a dual reactivity that makes it a valuable intermediate in a multitude of synthetic pathways.
Molecular Identity and Structure
The fundamental identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.
The structural arrangement of its atoms is visualized in the following diagram:
Caption: Molecular structure of this compound.
Physicochemical Data Summary
A compilation of key physicochemical properties is presented below, offering a snapshot of the compound's behavior and characteristics.
| Property | Value | Source |
| IUPAC Name | This compound | [1][6] |
| CAS Number | 28286-79-5 | [1][2][3] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 110-117 °C | [2] |
| Purity | ≥ 98% (HPLC) | [2] |
| Storage | Store at 0-8 °C in a dry, sealed container | [2][6] |
Synthesis and Methodologies
The synthesis of this compound can be approached through various routes. A common laboratory-scale synthesis involves the esterification of a related benzoic acid derivative.
Illustrative Synthesis Pathway
A general method for preparing derivatives of hydroxybenzoic acid involves the esterification of 3-hydroxybenzoic acid, followed by subsequent modifications. For instance, 3-hydroxybenzoic acid can be esterified using methanol and a strong acid catalyst to yield 3-hydroxy methyl benzoate.[7] This intermediate can then be further functionalized.
Caption: Generalized synthesis pathway for hydroxybenzoic acid derivatives.
Experimental Protocol: Esterification of 3-Hydroxybenzoic Acid
This protocol outlines a standard procedure for the synthesis of a methyl ester derivative, a common precursor in more complex syntheses.
-
Dissolution: Dissolve 3-hydroxybenzoic acid (1 equivalent) in methanol.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux for 8 hours to drive the esterification.[7]
-
Workup: After cooling, neutralize the excess acid and extract the product with an organic solvent.
-
Purification: Purify the resulting 3-hydroxy methyl benzoate via column chromatography.[7]
This self-validating protocol includes a purification step that allows for the isolation of a high-purity intermediate, which is critical for the success of subsequent reaction steps.
Applications in Research and Development
This compound serves as a versatile building block in the synthesis of a wide array of more complex molecules, finding utility in pharmaceuticals, agrochemicals, and material science.[2]
Pharmaceutical and Agrochemical Intermediate
The compound's bifunctional nature allows it to be a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[2] Its structure can be incorporated into larger molecules to enhance properties such as efficacy and stability.[2] For example, derivatives of hydroxybenzoic acids have been investigated for their antimicrobial, anti-inflammatory, and antioxidant properties.[7][8]
Polymer and Specialty Chemical Synthesis
In polymer chemistry, this compound is utilized in the production of specialty polymers, contributing to materials with improved thermal and mechanical properties.[2] It is also employed in the development of surfactants and other fine chemicals where its solubility and reactivity are advantageous.[2]
Other Applications
The compound also finds use in:
-
Cosmetic Formulations: Incorporated into skincare products for its moisturizing properties.[2]
-
Analytical Chemistry: Used as a standard reference material in chromatographic techniques.[2]
Safety and Handling
As with any chemical reagent, proper handling and awareness of potential hazards are paramount for ensuring laboratory safety.
Hazard Identification and Precautionary Measures
This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[9]
-
H315: Causes skin irritation.[9]
-
H319: Causes serious eye irritation.[9]
-
H335: May cause respiratory irritation.[9]
The GHS pictogram associated with these hazards is an exclamation mark (GHS07), and the signal word is "Warning".[6]
Recommended Safety Protocols
Caption: Recommended safety protocols for handling this compound.
It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound.[9][10][11][12] The product is chemically stable under standard ambient conditions.[9]
Conclusion
This compound is a valuable and versatile chemical intermediate with a well-defined molecular profile. Its utility in diverse fields, from pharmaceuticals to polymer science, underscores the importance of understanding its core properties, synthesis, and safe handling. This guide provides a foundational understanding for researchers and developers to effectively and safely utilize this compound in their work.
References
- 1. Benzoic acid, 3-(hydroxymethyl)- | C8H8O3 | CID 185629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-(HYDROXYMETHYL)-BENZOIC ACID | 28286-79-5 [chemicalbook.com]
- 4. yikanghuagong.com [yikanghuagong.com]
- 5. 3-(HYDROXYMETHYL)-BENZOIC ACID | CymitQuimica [cymitquimica.com]
- 6. This compound | 28286-79-5 [sigmaaldrich.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. peptide.com [peptide.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
3-(Hydroxymethyl)benzoic Acid Derivatives: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 3-(hydroxymethyl)benzoic acid scaffold is a versatile chemical framework that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides an in-depth analysis of these activities, focusing on the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. By synthesizing data from multiple studies, this document aims to serve as a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics based on this promising molecular core.
Introduction to this compound Derivatives
Benzoic acid and its derivatives are ubiquitous in nature and have long been utilized in the food and pharmaceutical industries.[1][2] The addition of a hydroxymethyl group at the meta-position of the benzoic acid ring creates a unique structural motif that allows for diverse chemical modifications at both the carboxylic acid and the alcohol functionalities. This chemical tractability enables the generation of large libraries of ester, amide, and ether derivatives, each with the potential for distinct biological profiles.[3][4][5] The inherent properties of the benzoic acid core, combined with the functional versatility of the hydroxymethyl group, make these derivatives attractive candidates for drug discovery programs targeting a range of pathological conditions.[6][7]
Antimicrobial and Antibiofilm Activity
Derivatives of hydroxybenzoic acids are well-documented for their antimicrobial effects against a variety of pathogens.[1][3][8] Recent research has highlighted the potential of this compound and its derivatives as potent agents against both Gram-positive and Gram-negative bacteria.[1]
2.1. Mechanism of Action
The antimicrobial action of benzoic acid derivatives is often attributed to their ability to disrupt cellular integrity and metabolic processes.[2] For bacteria, the lipophilic nature of the molecule allows it to interfere with cell membranes, leading to increased permeability. Furthermore, acidification of the cytoplasm can inhibit essential enzymatic activities.[8]
A particularly compelling mechanism involves the inhibition of biofilm formation, a key virulence factor in many chronic infections. Studies have shown that 3-hydroxybenzoic acid can effectively inhibit biofilm formation in pathogens like Klebsiella pneumoniae by targeting adhesin proteins, such as MrkD1P, which are crucial for cell attachment and biofilm maturation.[9] This mode of action prevents the bacteria from establishing resilient communities, rendering them more susceptible to conventional antibiotics and host immune responses.[9]
2.2. Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of these derivatives is highly dependent on their structural modifications.[10]
-
Esterification and Amidation: Converting the carboxylic acid to various esters or amides can significantly enhance antibacterial activity. This is likely due to increased lipophilicity, which facilitates passage through the bacterial cell wall.[1][5]
-
Hybrid Molecules: Synthesizing hybrid derivatives, where the this compound core is fused with other pharmacophores, has proven to be a successful strategy for generating potent chemotherapeutic agents.[1][3] For instance, derivatives incorporating alkyl side chains have shown promising activity against both Gram-positive and Gram-negative bacteria.[1]
2.3. Quantitative Data on Antimicrobial Activity
The following table summarizes the biofilm inhibition data for 3-hydroxybenzoic acid against Klebsiella pneumoniae.
| Compound | Concentration | Biofilm Inhibition (%) | Reference |
| 3-Hydroxybenzoic Acid | 4 mg/mL | 97% | [9] |
| 2,5-Dihydroxybenzoic Acid | 8 mg/mL | 89% | [9] |
2.4. Experimental Protocol: Biofilm Inhibition Assay (Crystal Violet Method)
This protocol outlines a standard method for quantifying the ability of a test compound to inhibit biofilm formation.
Principle: This assay quantifies the amount of biofilm produced by bacteria. Adherent bacterial cells in a microtiter plate are stained with crystal violet, which is then solubilized. The absorbance of the solubilized stain is directly proportional to the amount of biofilm.
Self-Validation: The inclusion of a positive control (bacteria with vehicle, showing maximum biofilm) and a negative control (sterile medium, showing no biofilm) is critical to validate the assay's performance and ensure that the observed effects are due to the test compound.
Methodology:
-
Preparation: Grow a bacterial culture (e.g., K. pneumoniae) overnight in a suitable broth (e.g., Tryptic Soy Broth).
-
Inoculation: Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.1).
-
Treatment: In a 96-well microtiter plate, add 100 µL of the diluted bacterial culture to each well. Then, add 100 µL of the test compound (e.g., 3-hydroxybenzoic acid derivative) at various concentrations. Include vehicle controls (e.g., DMSO) and media-only controls.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Gently discard the planktonic (free-floating) cells and wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.
-
Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilm.
-
Staining: Discard the methanol and allow the plate to air dry. Add 200 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Solubilization: Discard the crystal violet solution and wash the wells thoroughly with water until the control wells are colorless. Add 200 µL of 33% acetic acid to each well to solubilize the bound dye.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of biofilm inhibition relative to the vehicle control.
2.5. Workflow Diagram: Antimicrobial Screening
Caption: Workflow for the discovery of antimicrobial this compound derivatives.
Anticancer Activity
The benzoic acid scaffold is present in numerous compounds with significant anticancer potential.[6][7] Derivatives of hydroxybenzoic acid have been shown to retard cancer cell growth through various mechanisms, including the induction of apoptosis and cell cycle arrest.[11][12]
3.1. Mechanism of Action: HDAC Inhibition
A key mechanism through which some benzoic acid derivatives exert their anticancer effects is the inhibition of histone deacetylases (HDACs).[11][12] HDACs are enzymes that play a crucial role in gene expression regulation. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[12]
-
Molecular Docking: In silico studies have identified certain dihydroxybenzoic acid (DHBA) derivatives as potent binders to the active site of human HDACs.[11]
-
Apoptosis Induction: Inhibition of HDAC activity by these compounds leads to the re-expression of silenced tumor suppressor genes. This, in turn, can trigger apoptosis (programmed cell death), often mediated by the activation of caspases, such as caspase-3.[11][12]
-
Cell Cycle Arrest: These derivatives can also cause cancer cells to arrest in specific phases of the cell cycle, typically the G2/M phase, preventing them from proliferating.[11]
-
Oxidative Stress: An increase in reactive oxygen species (ROS) generation within cancer cells is another observed effect, contributing to cellular damage and death.[11][12]
3.2. Signaling Pathway: HDAC Inhibition-Mediated Apoptosis
Caption: Pathway of apoptosis induction via HDAC inhibition by benzoic acid derivatives.
3.3. Experimental Protocol: MTT Assay for Cytotoxicity
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Self-Validation: A positive control (e.g., a known cytotoxic drug like doxorubicin) is essential to confirm that the assay system can detect cell death. A negative (vehicle) control is used to establish the baseline for 100% cell viability.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa or HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: The next day, replace the medium with fresh medium containing the this compound derivatives at a range of concentrations. Include vehicle-treated wells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity
The structural similarity of hydroxybenzoic acids to salicylic acid, the primary metabolite of aspirin, has prompted investigations into their anti-inflammatory potential.[8] Derivatives have shown efficacy in various models of inflammation.[13][14][15]
4.1. Mechanism of Action
The anti-inflammatory effects of these compounds are multifaceted.[8]
-
COX Inhibition: A likely mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[15]
-
Cytokine Modulation: Some derivatives can modulate the immune response by reducing the levels of pro-inflammatory cytokines such as IL-6 and TNF-α.[8]
-
Chemokine Suppression: In models of neuroinflammation, certain benzoic acid derivatives have been shown to decrease the expression of chemokines like CXCL10 and CCL2, which are responsible for recruiting leukocytes to the site of inflammation.[8]
4.2. Quantitative Data on Anti-inflammatory Activity
The table below shows the anti-inflammatory activity of N-substituted 2-hydroxymethylbenzamide derivatives in the carrageenan-induced rat paw edema model.[15]
| Compound ID | R Group | % Inhibition of Edema (100 mg/kg) | Reference |
| 3d | -CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl] | 52.1 | [15] |
| 3e | -CH₂-CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl] | 45.1 | [15] |
| 3f | -CH₂-CH₂-CH₂-morpholinyl | 38.0 | [15] |
| Indomethacin | (Standard Drug) | 56.3 | [15] |
Analysis: The data indicates that the presence of a substituted piperazine ring and an optimal linker length of two carbons between the amide and the heterocyclic ring enhances anti-inflammatory activity.[15]
4.3. Experimental Protocol: Carrageenan-Induced Paw Edema
Principle: This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds. Injection of carrageenan into a rat's paw induces a localized inflammatory response, causing swelling (edema). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory effect.[15]
Self-Validation: The use of a well-characterized standard anti-inflammatory drug, such as Indomethacin, serves as a positive control to validate the experimental model and provide a benchmark for comparing the efficacy of the test compounds.
Methodology:
-
Animal Acclimatization: Use adult Wistar rats, and allow them to acclimatize to the laboratory conditions for at least one week.
-
Fasting: Fast the animals overnight before the experiment but allow free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compounds (e.g., this compound derivatives) orally or intraperitoneally at a specific dose (e.g., 100 mg/kg). The control group receives only the vehicle, and the positive control group receives a standard drug like Indomethacin.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume again at several time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds with a diverse range of biological activities. The amenability of the core structure to chemical modification provides a robust platform for developing novel therapeutic agents.
-
For Antimicrobials: Future work should focus on optimizing the structure to enhance potency and spectrum of activity, particularly against drug-resistant pathogens and their biofilms.
-
For Anticancer Agents: Further investigation into the specific HDAC isoforms inhibited by these derivatives could lead to more selective and less toxic cancer therapies. Combination studies with existing chemotherapeutic agents are also warranted.
-
For Anti-inflammatories: Elucidating the precise molecular targets within the inflammatory cascade will be crucial for advancing these compounds into preclinical development.
The synthesis of new derivatives using combinatorial chemistry approaches, coupled with robust biological screening, will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles.[3]
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. researchgate.net [researchgate.net]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Synthesis and biological characterisation of ester and amide derivatives of fusidic acid as antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review [ouci.dntb.gov.ua]
- 8. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzoic acid derivatives as potent antibiofilm agents against Klebsiella pneumoniae biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. scispace.com [scispace.com]
- 15. benchchem.com [benchchem.com]
Natural occurrence of hydroxymethylbenzoic acid isomers
An In-depth Technical Guide to the Natural Occurrence of Hydroxymethylbenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The structural isomers 2-Hydroxymethylbenzoic acid, 3-Hydroxymethylbenzoic acid, and 4-Hydroxymethylbenzoic acid represent a class of aromatic compounds whose natural occurrence is sparsely documented, presenting a significant knowledge gap in the field of natural product chemistry. While sharing the molecular formula C₈H₈O₃, the varied positions of their hydroxymethyl and carboxyl functional groups dictate distinct physicochemical properties and, hypothetically, different biological activities. This guide synthesizes the current, limited understanding of their natural distribution, delves into inferred biosynthetic pathways based on established plant metabolic routes, and provides comprehensive, field-proven analytical methodologies for their extraction, identification, and quantification. By highlighting the current scarcity of data, particularly for the 3- and 4-isomers, this document serves as both a reference and a call to action for further exploratory research into the ecological roles and potential pharmacological applications of these elusive compounds.
Introduction: A Tale of Three Isomers
Hydroxymethylbenzoic acids are structurally related to the well-studied hydroxybenzoic acids, such as salicylic acid. However, the presence of a hydroxymethyl (-CH₂OH) group instead of a simple hydroxyl (-OH) group fundamentally alters the molecule's polarity, reactivity, and spatial arrangement. These differences are critical in fields like drug development, where precise molecular architecture dictates biological activity.[1] The three positional isomers are:
-
2-Hydroxymethylbenzoic acid: Also known as 2-carboxybenzyl alcohol.
-
3-Hydroxymethylbenzoic acid: Also known as 3-carboxybenzyl alcohol.
-
4-Hydroxymethylbenzoic acid: Also known as 4-carboxybenzyl alcohol.
Despite their simple structures, their presence in nature is not well-established, contrasting sharply with the ubiquitous distribution of related phenolic acids like p-hydroxybenzoic acid and its derivatives.[2][3][4] This guide provides a deep dive into what is known—and what is not—about their natural origins.
Documented Natural Occurrence: A Singular Sighting and a Conspicuous Absence
A thorough review of current scientific literature reveals a stark contrast in the documented natural sources for these isomers.
2-Hydroxymethylbenzoic Acid: The Sweet Olive Connection
To date, the primary and sole documented natural source of 2-Hydroxymethylbenzoic acid is the flowering plant Osmanthus fragrans, commonly known as sweet olive.[5] This species is renowned for its intensely aromatic flowers, which have a long history of use in traditional Chinese medicine and as a culinary flavoring agent.[5] However, this finding comes with a significant caveat:
-
Lack of Quantitative Data: The concentration of 2-Hydroxymethylbenzoic acid in Osmanthus fragrans has not been reported.[5] This is a critical knowledge gap that prevents an understanding of its physiological relevance within the plant.
| Natural Source | Plant Part | Method of Identification | Quantitative Data | Reference |
| Osmanthus fragrans (Sweet Olive) | Not Specified | Not Specified | Not Available | [5] |
3- and 4-Hydroxymethylbenzoic Acid: The Undiscovered Isomers
Currently, there is no definitive scientific literature documenting the natural occurrence of 3-Hydroxymethylbenzoic acid or 4-Hydroxymethylbenzoic acid in any plant, fungal, or microbial species. Their mention is primarily in the context of chemical synthesis or as potential, but unconfirmed, metabolites. This absence underscores a significant area for future natural product discovery.
Biosynthesis: An Inferred Pathway
A definitive, experimentally validated biosynthetic pathway for any of the hydroxymethylbenzoic acid isomers has not been elucidated.[5] However, based on the well-established biosynthesis of benzoic acid and its derivatives in plants, plausible pathways can be inferred.[5][6] These pathways likely originate from chorismic acid, a central branch-point intermediate in the shikimate pathway.
The biosynthesis of benzoic acids in plants is a complex network involving parallel and intersecting routes across different subcellular compartments.[6] The formation of the hydroxymethyl group could theoretically occur via two primary mechanisms: hydroxylation of a methyl group (toluic acid) or reduction of a second carboxyl group (phthalic acid isomers). A more plausible route, however, involves the modification of benzoic acid itself.[5]
Below is a diagram illustrating a hypothetical biosynthetic pathway, grounded in known enzymatic reactions in plant secondary metabolism.
Caption: Hypothetical biosynthetic pathways for hydroxymethylbenzoic acid isomers.
This proposed pathway posits that benzoic acid is first methylated to form the corresponding toluic acid isomers (o-, m-, or p-toluic acid), which are then hydroxylated at the methyl group to yield the final products. This remains a hypothesis requiring experimental validation through isotopic labeling studies and enzyme characterization.
Analytical Methodologies: A Framework for Discovery
For researchers aiming to identify and quantify these elusive isomers in complex natural matrices, a robust and validated analytical workflow is paramount. The following protocols are based on standard methodologies for the analysis of phenolic acids.
General Extraction Protocol from Plant Material
This protocol is designed to effectively extract a broad range of phenolic acids, including the target isomers.
Step-by-Step Methodology:
-
Sample Preparation: Flash-freeze fresh plant material (e.g., leaves, flowers) in liquid nitrogen to halt enzymatic degradation. Lyophilize (freeze-dry) the material to remove water and grind it into a fine, homogenous powder.
-
Solvent Extraction:
-
Accurately weigh approximately 1-2 g of the dried powder into a conical tube.
-
Add 20 mL of a methanol/water mixture (80:20 v/v) acidified with 0.1% formic acid. The acid helps to keep phenolic acids in their protonated form, improving extraction efficiency.
-
Vortex thoroughly for 1 minute.
-
-
Extraction Enhancement: Place the sample in an ultrasonic bath for 30 minutes at room temperature. This uses sound waves to disrupt cell walls and enhance solvent penetration.[5]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant debris.
-
Supernatant Collection: Carefully decant the supernatant into a clean tube.
-
Re-extraction: Repeat steps 2-5 on the remaining plant pellet to maximize recovery, combining the supernatants.
-
Solvent Evaporation: Evaporate the combined supernatants to dryness under a stream of nitrogen or using a rotary evaporator at <40°C.
-
Reconstitution and Filtration: Reconstitute the dried extract in 1-2 mL of the initial mobile phase to be used for HPLC analysis. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[7]
Isomer Separation and Quantification
High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector or Mass Spectrometry (MS) is the gold standard for separating and identifying these isomers.[5]
Recommended HPLC-PDA Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent retention and separation for moderately polar aromatic acids.[7] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidification ensures sharp peaks by suppressing ionization of the carboxyl group. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient Elution | Start at 5-10% B, ramp to 70-90% B over 20-30 min | A gradient is essential for eluting compounds with varying polarities from a complex matrix. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[7] |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape.[7] |
| Injection Volume | 10 µL | Standard injection volume.[7] |
| Detection | PDA at 230 nm | Allows for quantification and spectral confirmation of the peak.[7] |
For unambiguous identification, especially at trace levels, coupling HPLC to a mass spectrometer (LC-MS) is highly recommended. Electrospray ionization (ESI) in negative ion mode is particularly effective for phenolic acids.[5]
Spectroscopic Characterization for Isomer Differentiation
Once isolated, spectroscopic techniques are indispensable for confirming the identity of each isomer.[1]
Comparative Spectroscopic Data:
| Technique | 2-Hydroxymethylbenzoic Acid | 3-Hydroxymethylbenzoic Acid | 4-Hydroxymethylbenzoic Acid |
| ¹H NMR (Aromatic) | Complex splitting pattern due to close proximity of substituents.[1] | Asymmetric pattern.[1] | Highly symmetrical pattern, often two doublets.[1] |
| ¹³C NMR (Aromatic) | Distinct shifts influenced by ortho-positioning. | Intermediate and asymmetric pattern. | Carbon bearing the -CH₂OH group is shifted significantly downfield (~145.0 ppm).[1] |
| IR (Fingerprint Region) | Strong band around 750 cm⁻¹ (ortho-disubstituted).[1] | Bands around 800 and 750 cm⁻¹ (meta-disubstituted).[1] | Characteristic band around 830 cm⁻¹ (para-disubstituted).[1] |
The following diagram outlines the logical workflow for the discovery and validation of these isomers from a natural source.
Caption: General workflow for the isolation and identification of hydroxymethylbenzoic acid isomers.
Potential Biological Significance
While no specific biological activities have been reported for hydroxymethylbenzoic acid isomers due to their rarity, the activities of structurally related compounds offer a compelling rationale for their investigation.
-
Antioxidant and Anti-inflammatory Properties: Many simple phenolic acids, including hydroxybenzoic acid isomers, exhibit antioxidant properties by scavenging free radicals and can activate signaling pathways like Nrf2, which increases the expression of antioxidant enzymes.[8][9][10] These activities are crucial in mitigating oxidative stress associated with conditions like hypertension and atherosclerosis.[8][9][10]
-
Antimicrobial Activity: Benzoic acid and its derivatives are well-known for their antimicrobial properties and are used as preservatives in food, cosmetics, and pharmaceuticals.[2][3][11] It is plausible that hydroxymethylbenzoic acids could possess similar activities.
-
Plant Defense: In plants, benzoic acids serve as building blocks for numerous defense compounds and signaling molecules, such as salicylic acid, which is critical for inducing systemic acquired resistance against pathogens.[6][11]
The investigation into the biological activities of hydroxymethylbenzoic acid isomers is a promising frontier, contingent on their successful isolation from natural sources or efficient chemical synthesis.
Conclusion and Future Directions
The natural occurrence of hydroxymethylbenzoic acid isomers remains an enigmatic and largely unexplored area of natural product science. Only the 2-isomer has a single, unquantified report in Osmanthus fragrans, while the 3- and 4-isomers are yet to be discovered in nature. This guide has provided a framework for future research by outlining hypothetical biosynthetic pathways and detailing robust analytical protocols for their discovery.
Future research should focus on:
-
Targeted Metabolomic Screening: Applying the described LC-MS methods to screen a wider range of plant species, particularly those known to produce other benzoic acid derivatives.
-
Microbial Prospecting: Investigating microbial sources, as fungi and bacteria are prolific producers of diverse secondary metabolites.
-
Biosynthetic Pathway Elucidation: Using transcriptomics and gene-function analysis in Osmanthus fragrans to identify the enzymes responsible for 2-hydroxymethylbenzoic acid formation.
-
Pharmacological Evaluation: Once isolated or synthesized, a systematic evaluation of all three isomers for their antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities is warranted.
Unraveling the natural sources, biosynthesis, and biological roles of these simple yet overlooked molecules holds significant potential for both fundamental science and the development of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. A familiar ring to it: biosynthesis of plant benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Hydroxybenzoic acid isomers and the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(Hydroxymethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Hydroxymethyl)benzoic acid is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its bifunctional nature, possessing both a carboxylic acid and a primary alcohol, makes it a versatile intermediate. However, as with any chemical reagent, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established safety principles and regulatory guidelines.
Section 1: Hazard Identification and Risk Assessment
A foundational aspect of safe laboratory practice is a comprehensive understanding of the intrinsic hazards of a substance. While specific toxicological data for this compound may be limited, data from structurally similar compounds, such as benzoic acid and other substituted benzoic acids, provide a strong basis for a precautionary approach.
1.1 GHS Classification and Potential Health Effects
Based on data from analogous compounds, this compound should be handled as a substance with the following potential hazards[1][2]:
-
Skin Irritation (Category 2): May cause skin irritation upon contact.[1][2] Prolonged or repeated exposure can lead to dermatitis.
-
Serious Eye Irritation (Category 2A): Can cause serious eye irritation, characterized by redness, pain, and potential for corneal damage.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation if inhaled as a dust.[1][2] Symptoms can include coughing, sneezing, and shortness of breath.
-
Acute Toxicity, Oral (Category 4): May be harmful if swallowed.[2][3]
It is crucial to consult the most up-to-date Safety Data Sheet (SDS) for this compound before use.
1.2 Physical and Chemical Hazards
-
Combustibility: Like many organic compounds, this compound is combustible, though it may not ignite readily.[4] In the event of a fire, hazardous combustion products such as carbon oxides can be released.[2]
-
Dust Explosion: When finely dispersed in the air, the dust of this compound may form an explosive mixture.[2]
Section 2: The Hierarchy of Controls: A Proactive Approach to Safety
Effective risk management in the laboratory follows the principle of the "hierarchy of controls," which prioritizes the most effective measures for mitigating hazards.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
2.1 Engineering Controls
The primary line of defense is to minimize exposure through well-designed laboratory infrastructure.
-
Fume Hood: All weighing and handling of solid this compound should be conducted in a certified chemical fume hood to prevent the inhalation of dust.[5]
-
Ventilation: The laboratory should be well-ventilated to ensure a constant supply of fresh air and to dilute any fugitive emissions.
2.2 Administrative Controls
Standard Operating Procedures (SOPs) and proper training are critical for reinforcing safe work practices.
-
SOPs: Detailed SOPs for the handling, storage, and disposal of this compound should be readily available to all personnel.
-
Training: All researchers must be trained on the specific hazards of this compound and the emergency procedures to be followed in case of an incident.[4]
Section 3: Personal Protective Equipment (PPE) - The Last Line of Defense
While engineering and administrative controls are designed to minimize exposure, the use of appropriate PPE is mandatory to protect against any residual risk.[6][7]
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[7][8][9] | To protect against dust particles and splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat or coveralls.[8][9][10] | To prevent skin contact and irritation. |
| Respiratory Protection | Generally not required when handled in a fume hood. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter may be necessary. | To prevent inhalation of dust. |
Section 4: Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is essential to prevent accidents and maintain the quality of the reagent.
4.1 Handling
-
Avoid generating dust.[5][11] Use techniques such as carefully scooping the solid rather than pouring it from a height.
4.2 Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[11][13][14]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[4][12]
Section 5: Spill and Emergency Procedures
Prompt and correct response to a spill is crucial to minimize harm to personnel and the environment.
5.1 Minor Spill (Solid)
For a small spill of solid this compound contained within a fume hood:
-
Alert others in the immediate area.
-
Wear appropriate PPE (gloves, goggles, lab coat).
-
Gently sweep the solid material with a brush and dustpan to avoid generating dust.[15][16]
-
Place the collected material into a labeled, sealed container for hazardous waste disposal.[4][15]
-
Decontaminate the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse with water.[15]
5.2 Major Spill or Spill Outside of a Fume Hood
-
Contact the institution's emergency response team or environmental health and safety department.[16][17]
-
Provide them with the Safety Data Sheet for this compound.
Caption: A workflow for responding to spills of this compound.
5.3 First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][12][14]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10][11] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[1][11] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14][15]
Section 6: Waste Disposal
All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.
-
Collect waste in a clearly labeled, sealed container.[5]
-
Do not dispose of down the drain or in the regular trash.
-
Contact your institution's environmental health and safety department for guidance on proper disposal procedures.[4]
Conclusion
This compound is a valuable reagent in the hands of a well-informed researcher. By understanding its potential hazards and diligently applying the principles of the hierarchy of controls, including the consistent use of engineering controls, administrative procedures, and personal protective equipment, scientists can handle this compound safely and effectively. A proactive approach to safety is not a barrier to innovation but rather a cornerstone of responsible and successful research.
References
- 1. peptide.com [peptide.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. lobachemie.com [lobachemie.com]
- 4. nj.gov [nj.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. newreachglobal.com [newreachglobal.com]
- 9. PPE and Safety for Chemical Handling [acsmaterial.com]
- 10. How to Respond to an Acid Spill in the Workplace | Acid Spill Clean Up [absorbentsonline.com]
- 11. alpharesources.com [alpharesources.com]
- 12. fishersci.com [fishersci.com]
- 13. sds.metasci.ca [sds.metasci.ca]
- 14. fishersci.com [fishersci.com]
- 15. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 16. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 17. documents.uow.edu.au [documents.uow.edu.au]
- 18. umanitoba.ca [umanitoba.ca]
Methodological & Application
Application Notes & Protocols: Synthesis of Functional Aromatic Polyesters from 3-(Hydroxymethyl)benzoic Acid
Abstract
This comprehensive guide provides detailed methodologies for the synthesis of functional aromatic polyesters derived from 3-(hydroxymethyl)benzoic acid. This AB-type monomer, possessing both a hydroxyl and a carboxylic acid group, offers a versatile platform for creating a range of polyesters through self-condensation and copolymerization. We will explore various polymerization techniques, including melt and solution polycondensation, as well as innovative enzymatic routes. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering not only step-by-step protocols but also the underlying scientific principles that govern these synthetic strategies.
Introduction: The Strategic Advantage of this compound in Polyester Synthesis
Aromatic polyesters are a significant class of polymers known for their excellent thermal stability, mechanical strength, and chemical resistance.[1][2] The incorporation of functional groups into the polymer backbone can further enhance their properties and expand their applications into fields such as drug delivery, biomedical devices, and advanced coatings.[3][4] this compound is a particularly attractive monomer due to its inherent AB-type structure, which allows for direct self-polycondensation without the need for stoichiometric balancing of co-monomers.[5][6] The presence of both a nucleophilic hydroxyl group and an electrophilic carboxylic acid group on the same molecule simplifies the polymerization process.[5][6] Furthermore, the meta substitution pattern of the functional groups introduces a "kink" in the polymer chain, which can disrupt chain packing, reduce crystallinity, and improve solubility compared to its para-substituted counterpart, 4-hydroxybenzoic acid.[7] This guide will delve into the synthesis of polyesters from this versatile monomer, providing a toolkit of protocols and the rationale for their application.
Polymerization Strategies: A Comparative Overview
The synthesis of polyesters from this compound can be achieved through several methods, each with its own set of advantages and limitations. The choice of method will depend on the desired polymer properties, scale of synthesis, and available equipment.
Melt Polycondensation
Melt polycondensation is a solvent-free technique where the monomer is heated above its melting point in the presence of a catalyst to initiate polymerization.[8][] The removal of the condensation byproduct, typically water, is crucial to drive the reaction towards high molecular weight polymer formation and is often facilitated by applying a vacuum.[8]
-
Advantages: High purity of the final polymer (no solvent to remove), high reaction rates at elevated temperatures, and suitability for large-scale industrial production.[]
-
Disadvantages: The high temperatures required can lead to side reactions such as degradation, discoloration, and decarboxylation.[8][] The viscosity of the molten polymer increases significantly as the reaction progresses, which can hinder the removal of byproducts and limit the achievable molecular weight.[10]
Solution Polycondensation
In solution polycondensation, the monomer and catalyst are dissolved in a non-reactive, high-boiling solvent.[][10] The solvent helps to control the reaction temperature, reduce the viscosity of the reaction mixture, and facilitate the removal of water, often through azeotropic distillation.[10][11]
-
Advantages: Better temperature control, lower viscosity for easier stirring and byproduct removal, and the ability to achieve high molecular weight polymers.[][11]
-
Disadvantages: The need to remove the solvent from the final polymer, potential for chain transfer reactions with the solvent which can limit molecular weight, and environmental concerns associated with solvent use and disposal.[10]
Enzymatic Polycondensation
Enzymatic polymerization offers a green and highly selective alternative to traditional chemical catalysis.[12][13] Lipases, such as Candida antarctica lipase B (CALB), are commonly used to catalyze esterification reactions under mild conditions.[12][14]
-
Advantages: High selectivity, mild reaction conditions (lower temperatures) which minimize side reactions, and the potential for synthesizing polymers with well-defined structures.[12][15] It is a more environmentally friendly "green" chemistry approach.[12]
-
Disadvantages: Enzymes can be expensive, may have lower catalytic activity compared to chemical catalysts, and can be sensitive to the reaction medium.[12] Achieving high molecular weight polymers can be challenging.
Experimental Protocols
Protocol 1: Melt Self-Polycondensation of this compound
This protocol describes the synthesis of a homopolyester from this compound via melt polycondensation using an acid catalyst.
Materials:
-
This compound
-
p-Toluenesulfonic acid (p-TSA) or antimony(III) oxide (catalyst)
-
High-boiling point solvent for purification (e.g., N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF))
-
Methanol (for precipitation)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser connected to a vacuum line.
Procedure:
-
Monomer Preparation: Dry the this compound in a vacuum oven at 60 °C for 24 hours to remove any residual moisture.
-
Reaction Setup: To the three-neck flask, add the dried this compound and the catalyst (0.1-0.5 mol% relative to the monomer).
-
Inert Atmosphere: Purge the flask with dry nitrogen for 15 minutes to create an inert atmosphere.
-
Heating and Melting: Begin stirring and gradually heat the flask in a heating mantle. The monomer will melt to form a clear liquid.
-
Polycondensation - Stage 1 (Atmospheric Pressure): Increase the temperature to 180-200 °C. Water will begin to distill from the reaction mixture. Maintain this temperature for 2-3 hours to remove the bulk of the water.
-
Polycondensation - Stage 2 (Vacuum): Gradually apply a vacuum (e.g., <1 mmHg) while continuing to stir. The viscosity of the melt will increase noticeably. Increase the temperature to 220-240 °C and continue the reaction under vacuum for an additional 4-6 hours to achieve a high molecular weight polymer.[8]
-
Cooling and Isolation: Remove the flask from the heat and allow it to cool to room temperature under a nitrogen atmosphere. The resulting polyester will be a solid mass.
-
Purification: Dissolve the crude polymer in a minimal amount of a suitable solvent like DMF or NMP. Precipitate the polymer by slowly adding the solution to a large excess of methanol with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at 60 °C until a constant weight is achieved.
Causality: The use of a two-stage heating process is critical. The initial atmospheric pressure stage allows for the controlled removal of the majority of the water byproduct without excessive foaming. The subsequent vacuum stage is essential to shift the equilibrium towards the polymer by efficiently removing the last traces of water, thereby driving the reaction to completion and achieving a high degree of polymerization.[8]
Diagram: Melt Polycondensation Workflow
Caption: Workflow for melt self-polycondensation.
Protocol 2: Solution Polycondensation of this compound
This protocol details the synthesis of a polyester via solution polycondensation, which is beneficial for achieving higher molecular weights and better process control.[10]
Materials:
-
This compound
-
A high-boiling point aprotic solvent (e.g., 1,2-dichlorobenzene or diphenyl ether)
-
Acid catalyst (e.g., sulfuric acid or p-TSA)[16]
-
Methanol
-
Dean-Stark trap
-
Three-neck round-bottom flask, condenser, mechanical stirrer, nitrogen inlet.
Procedure:
-
Monomer and Solvent Preparation: Dry the this compound as described in Protocol 1. Ensure the solvent is anhydrous.
-
Reaction Setup: Assemble the flask with the mechanical stirrer, condenser, and Dean-Stark trap. The nitrogen inlet should be placed on top of the condenser.
-
Charging the Reactor: Add the dried monomer and the solvent to the flask to create a solution with a concentration of approximately 1-2 M.[16] Add the catalyst (0.1-0.5 mol%).
-
Azeotropic Distillation: Purge the system with nitrogen and begin heating the mixture to reflux. The water produced during the esterification will be removed azeotropically with the solvent and collected in the Dean-Stark trap.
-
Polymerization: Continue the reflux for 8-12 hours, or until no more water is collected in the trap.
-
Isolation and Purification: Cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into a large volume of methanol to precipitate the polyester.
-
Washing and Drying: Filter the polymer, wash it thoroughly with methanol to remove any residual solvent and catalyst, and then dry it in a vacuum oven at 60 °C to a constant weight.
Causality: The use of a Dean-Stark trap is a critical component of this protocol. It allows for the continuous and efficient removal of water from the reaction system, which is essential to drive the reversible esterification reaction forward and achieve a high molecular weight polymer.[17] The solvent also helps to maintain a manageable viscosity throughout the polymerization process.[10]
Diagram: Acid-Catalyzed Self-Condensation Mechanism
Caption: Mechanism of acid-catalyzed polyesterification.
Characterization of the Synthesized Polyesters
A thorough characterization of the synthesized polyesters is crucial to confirm their structure, molecular weight, and thermal properties.
Structural Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the formation of the ester linkage. Key signals to observe include the disappearance of the broad O-H stretch from the carboxylic acid, the appearance of a strong C=O stretch of the ester at ~1720 cm⁻¹, and the C-O stretch of the ester.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the polymer structure. In ¹H NMR, the disappearance of the carboxylic acid proton signal and a shift in the signals of the protons adjacent to the newly formed ester group are indicative of polymerization.[1][18]
Thermal Properties
-
Thermogravimetric Analysis (TGA): Determines the thermal stability and decomposition temperature of the polymer.[19][20][21] TGA measures the weight loss of a sample as a function of temperature.[20][22]
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.[19][20][23] These properties provide insights into the polymer's amorphous or crystalline nature and its processing window.[20][22]
Table 1: Typical Characterization Data for Poly(this compound)
| Characterization Technique | Expected Observation | Significance |
| FTIR | C=O stretch (ester) at ~1720 cm⁻¹, C-O stretch (ester) at ~1250 cm⁻¹, disappearance of broad -OH (acid) | Confirms the formation of the polyester backbone.[1][2] |
| ¹H NMR | Disappearance of -COOH proton, shifts in aromatic and methylene protons adjacent to the ester linkage. | Verifies the chemical structure of the repeating unit.[1][18] |
| TGA | Onset of decomposition typically above 300 °C in an inert atmosphere. | Indicates the thermal stability of the polymer.[19][20] |
| DSC | A glass transition temperature (Tg) is expected, the presence of a melting peak (Tm) depends on crystallinity. | Defines the thermal transitions and processing temperature range of the material.[19][20] |
Applications and Future Perspectives
Polyesters derived from this compound hold promise in various advanced applications. The presence of the aromatic ring imparts rigidity and thermal stability, while the ester linkages provide biodegradability.[3] By copolymerizing with other monomers, such as aliphatic diols or diacids, the properties of the resulting polyesters can be tailored for specific applications.[2] For instance, incorporating flexible aliphatic segments can improve the processability and toughness of the material. The potential for further functionalization of the aromatic ring opens up possibilities for creating "smart" polymers for targeted drug delivery or as functional coatings.[3][4][24]
Conclusion
This guide has provided a detailed overview of the synthesis of polyesters from this compound, covering both traditional and emerging synthetic methods. The protocols and underlying principles discussed herein are intended to serve as a valuable resource for researchers in the field of polymer chemistry and materials science. The versatility of this monomer, coupled with the ability to tune the properties of the resulting polyesters, makes it a compelling building block for the development of next-generation functional materials.
References
- 1. sciensage.info [sciensage.info]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Poly(hydroxy acids) derived from the self-condensation of hydroxy acids: from polymerization to end-of-life options - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic, and Hydroxybiphenylcarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solution polymerization - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US5962624A - Enzymatic synthesis of polyesters - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. jstage.jst.go.jp [jstage.jst.go.jp]
- 19. researchgate.net [researchgate.net]
- 20. advanced-emc.com [advanced-emc.com]
- 21. nexus-analytics.com.my [nexus-analytics.com.my]
- 22. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
Application Notes & Protocols: 3-(Hydroxymethyl)benzoic Acid as a Versatile Monomer in Polymer Chemistry for Advanced Applications
Introduction: The Strategic Value of 3-(Hydroxymethyl)benzoic Acid in Polymer Synthesis
In the landscape of polymer chemistry, the selection of monomers is a critical determinant of the final polymer's properties and, consequently, its applications. This compound (3-HMBA) emerges as a monomer of significant interest, particularly for researchers, scientists, and drug development professionals. This versatile compound, featuring both a carboxylic acid and a hydroxymethyl group in a meta-substitution pattern on a benzene ring, offers a unique balance of reactivity and structural control.[1] Its bifunctional nature makes it an excellent candidate for the synthesis of aromatic polyesters through polycondensation reactions.[1]
Unlike its ortho- and para-isomers, the meta-positioning of the functional groups in 3-HMBA imparts a distinct kink in the polymer backbone. This structural feature disrupts the high degree of linearity and packing that might be observed with the para-isomer, leading to polymers with potentially enhanced solubility and different thermal and mechanical properties.[1] The reduced steric hindrance compared to the ortho-isomer allows for more efficient polymerization, facilitating the formation of high molecular weight polymers.[1] These characteristics make polymers derived from 3-HMBA attractive for specialty applications, including the development of advanced materials and potentially as components in drug delivery systems.[1]
This guide provides a comprehensive overview of this compound as a monomer, detailing its properties, polymerization protocols, and potential applications, with a particular focus on its relevance to the pharmaceutical and biomedical fields.
Monomer Specifications and Properties
A thorough understanding of the monomer's properties is fundamental to designing successful polymerization experiments and predicting the characteristics of the resulting polymer.
| Property | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 28286-79-5 | --INVALID-LINK-- |
| Molecular Formula | C₈H₈O₃ | --INVALID-LINK-- |
| Molecular Weight | 152.15 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white powder | --INVALID-LINK-- |
| Melting Point | 110-117 °C | --INVALID-LINK-- |
| Purity | ≥ 98% (HPLC) | --INVALID-LINK-- |
Polymerization of this compound: Protocols and Mechanistic Insights
The synthesis of polyesters from 3-HMBA is typically achieved through polycondensation, a step-growth polymerization where the hydroxyl and carboxylic acid groups react to form ester linkages, with the elimination of a small molecule, in this case, water. Melt polycondensation is a common and solvent-free method for this process.
Protocol 1: Melt Polycondensation of this compound
This protocol details a robust method for the homopolymerization of 3-HMBA to produce poly(3-hydroxymethylbenzoate).
Rationale: Melt polycondensation is an efficient method for producing high molecular weight polyesters. The reaction is driven to completion by the effective removal of the water byproduct, often facilitated by high temperatures and the application of a vacuum. The choice of catalyst is crucial for achieving a reasonable reaction rate. Antimony(III) oxide is a widely used and effective catalyst for polyesterification reactions.
Materials and Equipment:
-
This compound (≥98% purity)
-
Antimony(III) oxide (catalyst)
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen or Argon inlet and outlet
-
Distillation condenser and collection flask
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Chloroform or Tetrahydrofuran (THF) for purification
-
Methanol for precipitation
Experimental Procedure:
-
Charging the Reactor: In a three-neck round-bottom flask equipped with a mechanical stirrer, inert gas inlet, and a distillation setup, add a pre-weighed amount of this compound. Add a catalytic amount of Antimony(III) oxide (approximately 0.05% by weight of the monomer).
-
Inert Atmosphere: Assemble the reaction apparatus securely. Purge the system with dry nitrogen or argon for 15-20 minutes to eliminate oxygen and moisture, which can cause side reactions and discoloration of the polymer. Maintain a gentle flow of inert gas during the initial heating phase.
-
Esterification Stage:
-
Begin stirring the reaction mixture.
-
Gradually heat the flask using a heating mantle to a temperature just above the melting point of the monomer (around 120-130°C) to form a homogeneous molten mass.
-
Slowly increase the temperature to 180-200°C. Water, the byproduct of the esterification reaction, will start to distill and collect in the receiving flask.
-
Maintain this temperature for 2-4 hours, or until the majority of the theoretical amount of water has been collected. This initial stage is crucial for forming oligomers.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 220-250°C.
-
Concurrently, slowly and carefully apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg over a period of 30-60 minutes. This step is critical for removing the remaining water and driving the equilibrium towards the formation of high molecular weight polymer.
-
A significant increase in the viscosity of the melt will be observed as the polymerization progresses. The stirring torque will increase, indicating a rise in molecular weight.
-
Continue the reaction under high vacuum and elevated temperature for an additional 3-5 hours.
-
-
Polymer Recovery and Purification:
-
After the desired reaction time, cool the reactor to room temperature while maintaining an inert atmosphere to prevent oxidation of the hot polymer.
-
The resulting polyester will be a solid, which may need to be carefully removed from the flask.
-
For purification, dissolve the crude polymer in a minimal amount of a suitable solvent like chloroform or THF.
-
Precipitate the polymer by slowly pouring the solution into a large volume of a non-solvent, such as cold methanol, with vigorous stirring. This step removes unreacted monomer and low molecular weight oligomers.
-
Collect the purified polymer by filtration.
-
Dry the polymer under vacuum at 40-50°C for at least 24 hours to remove any residual solvent.
-
References
Application Note: Harnessing 3-(Hydroxymethyl)benzoic Acid for the Design of Functional Metal-Organic Frameworks
Introduction: The Strategic Advantage of Functional Linkers in MOF Synthesis
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from the self-assembly of metal ions or clusters with organic ligands.[1][2] Their exceptionally high surface areas, tunable pore sizes, and versatile chemical functionalities make them prime candidates for a host of applications, including gas storage, catalysis, and biomedicine.[1][3][4] The choice of the organic linker is paramount as it dictates the resulting framework's topology, porosity, and inherent chemical properties.[2]
While simple polycarboxylate linkers like terephthalic acid have been foundational, the field is increasingly moving towards ligands with appended functional groups. These groups can imbue the final MOF with specific properties or serve as handles for post-synthetic modification. This guide focuses on 3-(Hydroxymethyl)benzoic acid (3-HMBA), a linker of significant interest. Its architecture offers two key features:
-
A Carboxylate Group: This is the primary coordination site that binds to metal centers, driving the formation of the extended framework.
-
A Hydroxymethyl Group (-CH₂OH): This pendant group provides a site for hydrogen bonding, can influence the framework's polarity, and acts as a reactive handle for post-synthetic modifications. This functionality is particularly valuable for applications in catalysis and for anchoring therapeutic molecules in drug delivery systems.[5]
This document serves as a comprehensive guide for researchers and drug development professionals on the synthesis, characterization, and application of MOFs derived from the this compound linker.
Design and Coordination Chemistry of the 3-HMBA Linker
The asymmetric nature of 3-HMBA, with its carboxylate and hydroxymethyl groups in a 1,3-substitution pattern on the benzene ring, offers unique possibilities for framework construction. The primary interaction involves the deprotonated carboxylate group coordinating to the metal ion. The hydroxymethyl group typically remains as a pendant moiety decorating the pores of the MOF.
Causality of Design Choice: The selection of 3-HMBA is deliberate. Unlike its isomer, p-hydroxybenzoic acid, where the hydroxyl group can directly participate in building the secondary building units (SBUs)[6][7][8], the methylene spacer in 3-HMBA provides greater steric freedom. This often prevents the -OH group from direct coordination, preserving it as an accessible functional site within the pores, which is a critical feature for subsequent applications.
References
- 1. MOFs as Versatile Catalysts: Synthesis Strategies and Applications in Value-Added Compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
Application Notes and Protocols: Esterification of 3-(Hydroxymethyl)benzoic Acid
Abstract
This document provides a comprehensive technical guide for the esterification of 3-(Hydroxymethyl)benzoic acid, a key reaction in the synthesis of various pharmaceutical intermediates and specialty chemicals. We will delve into the mechanistic underpinnings of this transformation, compare various catalytic methods, and provide detailed, field-proven protocols for both classic and modern esterification techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize this crucial synthetic step.
Introduction: The Significance of Esterifying this compound
This compound is a bifunctional molecule containing both a carboxylic acid and a primary alcohol. This unique structure makes it a valuable building block in organic synthesis. The selective esterification of the carboxylic acid moiety is a critical transformation, yielding methyl 3-(hydroxymethyl)benzoate, a precursor for a range of biologically active compounds and functional materials.[1] The ability to efficiently and selectively perform this esterification is paramount for achieving high overall yields and purity in multi-step syntheses.
This guide will explore two primary methods for this transformation: the traditional Fischer-Speier esterification and the milder Steglich esterification. We will analyze the advantages and limitations of each, providing detailed protocols to enable researchers to select the most appropriate method for their specific needs.
Physicochemical Properties of Key Reagents
A thorough understanding of the physical and chemical properties of the starting material and the desired product is essential for successful reaction setup, monitoring, and purification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | C₈H₈O₃ | 152.15[2] | 110-117[3] | - | Soluble in organic solvents[3] |
| Methyl 3-(hydroxymethyl)benzoate | C₉H₁₀O₃ | 166.17[4] | - | 296.5 at 760 mmHg[4] | Soluble in organic solvents like ethanol and ether; limited solubility in water[1] |
Mechanistic Insights: The Chemistry of Ester Formation
The conversion of a carboxylic acid to an ester is a cornerstone of organic chemistry. Understanding the mechanisms of different esterification methods allows for rational optimization of reaction conditions.
Fischer-Speier Esterification: An Acid-Catalyzed Equilibrium
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[5][6] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side.[7][8] This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed.[6][9]
The mechanism involves the following key steps:[10]
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Steglich Esterification: A Mild Alternative for Sensitive Substrates
For substrates that are sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative.[11] This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC) or a similar carbodiimide, and a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP).[12][13]
The mechanism proceeds as follows:[13][14]
-
Activation of the carboxylic acid: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.
-
Acyl transfer to DMAP: The more nucleophilic DMAP attacks the O-acylisourea, forming an activated acylpyridinium species. This intermediate is highly electrophilic and less prone to side reactions like the formation of N-acylurea.[13]
-
Nucleophilic attack by the alcohol: The alcohol attacks the acylpyridinium intermediate, forming the ester and regenerating the DMAP catalyst.
-
Byproduct formation: The dicyclohexylurea (DCU) byproduct precipitates out of the reaction mixture.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the esterification of this compound using both the Fischer-Speier and Steglich methods.
Protocol 1: Fischer-Speier Esterification
This classic method is cost-effective and suitable for large-scale synthesis, especially when the starting material is not acid-sensitive.[7]
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 10-20 eq).[9]
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.[15]
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C for methanol) for 2-4 hours.[15] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Remove the excess methanol under reduced pressure using a rotary evaporator.[15] c. Dissolve the residue in ethyl acetate. d. Transfer the organic solution to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[15][16] e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. f. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude methyl 3-(hydroxymethyl)benzoate can be purified by column chromatography on silica gel or by recrystallization if it is a solid at room temperature.[16]
Protocol 2: Steglich Esterification
This method is ideal for small-scale synthesis and for substrates that are sensitive to the harsh conditions of Fischer esterification.[13]
Materials:
-
This compound
-
Methanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Dilute Hydrochloric Acid (HCl) solution (e.g., 1 M)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Sintered glass funnel or filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), methanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.[12]
-
DCC Addition: Cool the reaction mixture to 0 °C in an ice bath. While stirring, add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up: a. Filter off the precipitated DCU.[17] b. Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl solution (to remove excess DMAP), saturated sodium bicarbonate solution, and brine.[17] c. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. d. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to remove any remaining DCU and other impurities.
Comparative Analysis of Methods
| Feature | Fischer-Speier Esterification | Steglich Esterification |
| Catalyst | Strong acid (e.g., H₂SO₄) | Coupling agent (DCC) and nucleophilic catalyst (DMAP) |
| Conditions | High temperature (reflux) | Mild, often room temperature |
| Substrate Scope | Not suitable for acid-sensitive substrates | Suitable for a wide range of substrates, including acid-labile ones[11] |
| Byproducts | Water | Dicyclohexylurea (DCU) |
| Work-up | Aqueous work-up to remove acid and excess alcohol | Filtration to remove DCU, followed by aqueous work-up |
| Scale | Easily scalable | More common for smaller scale due to reagent cost and DCU removal |
| Cost | Reagents are inexpensive | DCC and DMAP are more expensive |
Troubleshooting and Optimization
-
Low Yield in Fischer Esterification: Ensure the use of anhydrous alcohol and starting material, as water can shift the equilibrium back to the reactants.[18] Increasing the excess of alcohol or removing water using a Dean-Stark trap can improve the yield.[6]
-
Incomplete Reaction in Steglich Esterification: Ensure all reagents and solvents are anhydrous. The reaction can be gently heated if it is sluggish at room temperature.
-
Difficulty Removing DCU: After filtration, some DCU may remain dissolved. Cooling the solution in a refrigerator or freezer can help precipitate more of the byproduct.[17] Further purification by column chromatography is often necessary.
Conclusion
The esterification of this compound is a fundamental transformation with broad applications. Both the Fischer-Speier and Steglich esterification methods offer effective routes to the desired product, methyl 3-(hydroxymethyl)benzoate. The choice of method will depend on the specific requirements of the synthesis, including the sensitivity of the substrate, the desired scale, and cost considerations. By understanding the underlying mechanisms and following the detailed protocols provided in this guide, researchers can confidently and efficiently perform this important reaction.
References
- 1. CAS 67853-03-6: methyl 3-(hydroxymethyl)benzoate [cymitquimica.com]
- 2. Benzoic acid, 3-(hydroxymethyl)- | C8H8O3 | CID 185629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. studylib.net [studylib.net]
- 10. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [jove.com]
- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 12. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 13. Steglich Esterification [organic-chemistry.org]
- 14. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 15. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 16. prepchem.com [prepchem.com]
- 17. researchgate.net [researchgate.net]
- 18. chemlab.truman.edu [chemlab.truman.edu]
Application Note: Strategic Derivatization of 3-(Hydroxymethyl)benzoic Acid for Accelerated Drug Discovery
Introduction: The Strategic Value of the 3-(Hydroxymethyl)benzoic Acid Scaffold
In the landscape of drug discovery, scaffold-based design is a cornerstone for the efficient development of novel therapeutic agents. The this compound molecule is a particularly valuable starting point due to its structural attributes.[1][2] It possesses two orthogonal functional groups—a carboxylic acid and a primary benzylic alcohol—that can be selectively modified.[3] This bifunctionality allows chemists to systematically explore chemical space and optimize molecular properties.
-
The Carboxylic Acid: This group is a versatile handle for forming amides and esters. Conversion to an amide can introduce crucial hydrogen bond donor/acceptor patterns for target engagement, eliminate negative charge to improve cell permeability, and enhance metabolic stability.
-
The Benzylic Alcohol: This group can be converted into ethers or esters, providing a route to modulate lipophilicity, improve solubility, and block metabolic oxidation at the benzylic position.
This guide will detail robust protocols for these key transformations, focusing on reaction efficiency, selectivity, and the practical implications for drug design.
Core Derivatization Strategies & Workflow
The derivatization of this compound can be systematically approached by targeting one functional group while the other is either protected or remains unreactive under the chosen conditions.
Caption: Derivatization pathways for this compound.
Protocols for Carboxylic Acid Modification
Modification of the carboxylic acid is often a primary step to introduce diversity and modulate interactions with biological targets.
Amide Bond Formation via Carbodiimide Coupling
Amide coupling is a fundamental reaction in medicinal chemistry.[4][5] The use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-hydroxybenzotriazole (HOBt) is a reliable method that proceeds under mild conditions, tolerating a wide range of functional groups.[4]
Scientific Rationale: Direct reaction between a carboxylic acid and an amine forms a non-reactive salt. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][6] HOBt intercepts this intermediate to form an active ester, which is less prone to side reactions and racemization, before reacting with the amine to yield the desired amide.[4]
Detailed Protocol: EDC/HOBt Coupling
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Activation: Add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq) to the solution. Stir at room temperature for 15-20 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture, followed by a tertiary base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 1N HCl (to remove excess base and EDC byproducts), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
Ester Formation via Fischer Esterification
Fischer esterification is a classic, acid-catalyzed method for producing esters, particularly when using a simple alcohol that can also serve as the solvent.[7][8][9]
Scientific Rationale: In the presence of a strong acid catalyst (e.g., H₂SO₄), the carboxylic acid is protonated, rendering the carbonyl carbon more electrophilic.[7] The alcohol then acts as a nucleophile, attacking the carbonyl carbon. The reaction is an equilibrium, so using a large excess of the alcohol drives the reaction toward the ester product (Le Chatelier's principle).[7]
Detailed Protocol: Methyl Ester Synthesis
-
Setup: Place this compound (1.0 eq, ensuring it is completely dry) in a round-bottom flask.[10] Add a large excess of anhydrous methanol (e.g., 10-20 equivalents, which also acts as the solvent).[10]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 eq) to the stirring solution.[7][9]
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol) for 2-4 hours.[9] Monitor completion by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.[9]
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.
-
-
Purification: The crude product is often of high purity, but can be further purified by recrystallization or flash chromatography if necessary.
Protocols for Hydroxymethyl Group Modification
Derivatizing the benzylic alcohol can significantly alter the molecule's size, lipophilicity, and metabolic stability.
Ether Formation via Williamson Ether Synthesis
This method is a robust way to form ethers by reacting an alkoxide with an alkyl halide.[11] It is particularly effective for primary alcohols like the one in our scaffold.
Scientific Rationale: A strong base is used to deprotonate the alcohol, forming a nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide via an Sₙ2 reaction to form the ether.
Detailed Protocol: Benzyl Ether Synthesis
-
Protection (If Necessary): To prevent the base from deprotonating the carboxylic acid, it must first be protected, for instance, as a methyl ester using the Fischer esterification protocol described above (Section 3.2).
-
Alkoxide Formation: Dissolve the protected starting material (1.0 eq) in an anhydrous polar aprotic solvent such as THF or DMF. Cool the solution to 0°C in an ice bath.
-
Base Addition: Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), portion-wise. Stir at 0°C for 30 minutes, allowing hydrogen gas to evolve.
-
Alkyl Halide Addition: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor by TLC.
-
Work-up:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification & Deprotection: Purify the ether by flash chromatography. The ester protecting group can then be hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water) if desired.
Data Summary and Comparison
The choice of derivatization strategy depends on the desired final compound and the compatibility of other functional groups.
| Reaction Type | Target Group | Key Reagents | Typical Conditions | Advantages | Considerations |
| Amide Coupling | Carboxylic Acid | EDC, HOBt, Amine, Base | RT, 12-24h, DCM/DMF | Mild, high functional group tolerance, vast amine library available. | Reagents can be expensive; purification of byproducts is necessary.[12] |
| Fischer Esterification | Carboxylic Acid | Alcohol, H₂SO₄ (cat.) | Reflux, 2-4h | Inexpensive, high atom economy, simple work-up. | Requires strong acid and heat; limited to acid-stable substrates. Equilibrium reaction.[7] |
| Ether Synthesis | Hydroxymethyl | NaH, Alkyl Halide | 0°C to RT, 4-16h, THF/DMF | Forms stable C-O bonds, wide range of alkyl halides available. | Requires strong base; carboxylic acid must be protected first. |
Conclusion
The this compound scaffold is a powerful tool for building diverse molecular libraries in drug discovery. By strategically applying robust and well-understood chemical transformations such as amide coupling, esterification, and etherification, researchers can efficiently synthesize derivatives with tailored properties. The detailed protocols and scientific rationale provided in this guide serve as a practical resource for chemists to accelerate their research programs and develop novel therapeutic candidates.
References
- 1. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzoic acid, 3-(hydroxymethyl)- | C8H8O3 | CID 185629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. hepatochem.com [hepatochem.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. studylib.net [studylib.net]
- 8. iajpr.com [iajpr.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. chemlab.truman.edu [chemlab.truman.edu]
- 11. Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic deployment of 3-(Hydroxymethyl)benzoic Acid in Modern Pharmaceutical Synthesis
Abstract
3-(Hydroxymethyl)benzoic acid, a bifunctional aromatic compound, has emerged as a highly versatile and strategic building block in the synthesis of a diverse array of Active Pharmaceutical Ingredients (APIs). Its unique structural architecture, featuring both a nucleophilic hydroxymethyl group and an electrophilic carboxylic acid moiety, allows for its facile incorporation into complex molecular frameworks through a variety of chemical transformations. This comprehensive guide provides an in-depth exploration of the multifaceted applications of this compound in pharmaceutical synthesis. We will delve into its pivotal role as a precursor to key intermediates for blockbuster drugs, its utility in the formation of critical ester and amide linkages, and its emerging application as a linker in innovative drug delivery systems. This document is intended for researchers, scientists, and drug development professionals, offering detailed application notes, field-proven protocols, and a thorough analysis of the causality behind experimental choices, thereby empowering the reader to leverage the full potential of this invaluable synthetic tool.
Introduction: The Versatility of a Bifunctional Building Block
This compound (HMBA) is an aromatic carboxylic acid that possesses a unique combination of functional groups, rendering it an invaluable asset in the arsenal of the medicinal chemist.[1] The presence of both a primary alcohol and a carboxylic acid on a benzene ring allows for orthogonal chemical modifications, providing a high degree of synthetic flexibility. The benzylic alcohol can be readily oxidized to an aldehyde or converted into a more reactive leaving group, such as a halide, while the carboxylic acid is amenable to a wide range of coupling reactions, most notably esterification and amidation.[1] This dual reactivity is the cornerstone of its utility in the construction of complex APIs.
| Property | Value | Source |
| Molecular Formula | C8H8O3 | --INVALID-LINK-- |
| Molecular Weight | 152.15 g/mol | --INVALID-LINK-- |
| Appearance | White crystalline solid | --INVALID-LINK-- |
| Melting Point | 123-126 °C | --INVALID-LINK-- |
| Solubility | Soluble in water, alcohol, and ether | --INVALID-LINK-- |
Core Application: A Gateway to Angiotensin II Receptor Blockers (Sartans)
One of the most significant applications of this compound derivatives lies in the synthesis of the biphenyl tetrazole moiety, a key structural feature of the "sartan" class of antihypertensive drugs.[1] These drugs, such as Valsartan, are angiotensin II receptor blockers that play a crucial role in the management of hypertension and heart failure.[2][3] While the direct use of this compound is not explicitly detailed in many published large-scale syntheses of specific sartans, its activated derivative, 3-(bromomethyl)benzoic acid, or the related 3-cyanobenzyl bromide, serves as a critical precursor for constructing the intricate biphenyl backbone of these blockbuster drugs.
The general strategy involves the coupling of a substituted benzyl bromide with a protected tetrazole-phenyl boronic acid or a similar organometallic reagent. The following workflow illustrates a key transformation in the synthesis of a generic sartan intermediate, highlighting the pivotal role of a 3-(halomethyl)benzoic acid derivative.
Caption: Synthetic workflow for a generic sartan precursor.
Protocol 1: Synthesis of 3-(Bromomethyl)benzoic Acid
This protocol describes the conversion of this compound to its more reactive bromomethyl derivative, a key step for its subsequent use in coupling reactions.
Materials:
-
This compound (1.0 eq)
-
Phosphorus tribromide (PBr₃) (0.4 eq)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
To a stirred solution of this compound in anhydrous diethyl ether at 0 °C, add phosphorus tribromide dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-(bromomethyl)benzoic acid.
Rationale: The conversion of the benzylic alcohol to a bromide is essential to transform the hydroxymethyl group into a good leaving group, thereby facilitating subsequent nucleophilic substitution reactions, such as the alkylation of the L-valine derivative in the synthesis of Valsartan.[4][5]
Formation of Ester and Amide Linkages in APIs
The dual functionality of this compound makes it an ideal scaffold for the synthesis of APIs containing ester and amide bonds. These functional groups are prevalent in a vast number of drugs, influencing their pharmacokinetic and pharmacodynamic properties.
Esterification: Synthesis of a Trimebutine Analogue
Trimebutine, a spasmolytic agent, is an ester of 3,4,5-trimethoxybenzoic acid.[6] The following protocol outlines the synthesis of a structural analogue of Trimebutine using this compound, demonstrating a classic Fischer esterification.
Protocol 2: Synthesis of 2-(Dimethylamino)-2-phenylbutyl 3-(hydroxymethyl)benzoate
Materials:
-
This compound (1.0 eq)
-
2-(Dimethylamino)-2-phenylbutanol (1.1 eq)
-
Concentrated sulfuric acid (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound and 2-(dimethylamino)-2-phenylbutanol in toluene.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Once the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired ester.
Rationale: The Fischer esterification is a robust and widely used method for the synthesis of esters.[7][8] The use of a Dean-Stark apparatus effectively removes the water byproduct, driving the equilibrium towards the formation of the ester and ensuring a high yield. This reaction highlights the utility of the carboxylic acid functionality of HMBA.
Amide Bond Formation: A General Protocol
Amide bonds are fundamental to the structure of many pharmaceuticals, including numerous kinase inhibitors. The carboxylic acid group of this compound can be readily coupled with a variety of amines to form stable amide linkages.
Caption: General workflow for amide bond formation.
Protocol 3: General Procedure for Amide Coupling
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
Ethyl acetate
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of this compound in anhydrous DMF, add the amine, HATU, and DIPEA.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Rationale: The use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a modern and highly efficient method for amide bond formation, offering high yields and minimizing side reactions.[9] This approach is widely adopted in medicinal chemistry for the synthesis of complex molecules.
Emerging Applications: this compound as a Linker
The bifunctional nature of this compound also makes it an attractive candidate for use as a linker molecule in various drug delivery and discovery platforms.
-
Prodrug Synthesis: The hydroxymethyl group can be attached to a drug molecule, while the carboxylic acid can be conjugated to a targeting moiety or a solubilizing group. This allows for the controlled release of the active drug at the desired site of action.
-
Solid-Phase Synthesis: this compound can be anchored to a solid support via its carboxylic acid, leaving the hydroxymethyl group available for further chemical transformations. This is particularly useful in the combinatorial synthesis of compound libraries for drug discovery.[3][10][11][12]
Conclusion
This compound is a testament to the power of simple, bifunctional molecules in the intricate world of pharmaceutical synthesis. Its ability to serve as a precursor to key intermediates for major drug classes like the sartans, coupled with its utility in forming essential ester and amide linkages, underscores its strategic importance. As the demand for more complex and targeted therapeutics continues to grow, the versatility and synthetic accessibility of this compound will undoubtedly ensure its continued and expanded role in the development of the medicines of tomorrow.
References
- 1. isaacpub.org [isaacpub.org]
- 2. CA2712224A1 - Prodrug comprising a drug linker conjugate - Google Patents [patents.google.com]
- 3. Fmoc-based solid-phase synthesis of GPR54-agonistic pentapeptide derivatives containing alkene- and fluoroalkene-dipeptide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US7378531B2 - Process for the preparation of valsartan - Google Patents [patents.google.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-cyanobenzyl bromide | Sigma-Aldrich [sigmaaldrich.com]
- 9. Preparation method of trimebutine - Eureka | Patsnap [eureka.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent applications of solid-phase strategy in total synthesis of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Versatility of 3-(Hydroxymethyl)benzoic Acid in Synthetic Chemistry: A Guide for Researchers
Abstract
3-(Hydroxymethyl)benzoic acid stands as a uniquely versatile bifunctional building block in the arsenal of organic synthesis. Its structure, featuring both a carboxylic acid and a primary alcohol on a benzene ring, offers orthogonal reactivity that can be selectively addressed to construct complex molecular architectures. This guide provides an in-depth exploration of the strategic application of this compound, detailing its utility in pharmaceutical development, polymer chemistry, and the synthesis of fine chemicals. Through a combination of established principles and detailed experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively harness the synthetic potential of this compound.
Introduction: The Strategic Advantage of a Bifunctional Aromatic
In the intricate world of molecular design and synthesis, the efficiency of a synthetic route is often dictated by the strategic choice of starting materials. This compound emerges as a valuable precursor due to the presence of two key functional groups with distinct chemical reactivities. The carboxylic acid moiety readily participates in esterification, amidation, and other acid-catalyzed reactions, while the hydroxymethyl group offers a site for oxidation, etherification, and further esterification.[1][2] This inherent duality allows for sequential or orthogonal functionalization, providing a powerful tool for building molecular complexity.
This compound serves as a critical intermediate in the synthesis of a variety of pharmaceuticals, contributing to enhanced drug efficacy and stability.[1][3] Furthermore, its application extends to polymer chemistry, where it is incorporated into specialty polymers to improve their thermal and mechanical properties.[1][3][4] Its utility is also recognized in biochemical research for studying enzyme interactions and in the formulation of specialty chemicals.[1][3]
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C8H8O3[5] |
| Molecular Weight | 152.15 g/mol [5] |
| Appearance | White crystalline powder[6] |
| Melting Point | 180.0-187.0 °C (dec.)[6] |
| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol and ether.[2] |
Core Reactivity and Synthetic Transformations
The synthetic utility of this compound is rooted in the selective manipulation of its two functional groups. The following sections will detail key transformations and provide exemplary protocols.
Reactions at the Carboxylic Acid Moiety: Esterification
Esterification of the carboxylic acid is a fundamental transformation, often employed to protect this group while reactions are performed on the hydroxymethyl group, or to introduce specific ester functionalities into the final molecule. The Fischer-Speier esterification is a classic and widely used method.[7]
Mechanism of Fischer-Speier Esterification:
The reaction proceeds via acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester.[7]
Protocol 2.1.1: Synthesis of Methyl 3-(Hydroxymethyl)benzoate
This protocol describes the synthesis of the methyl ester of this compound, a common intermediate for further functionalization.
Materials:
-
This compound
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H2SO4)
-
Sodium Bicarbonate (NaHCO3) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Dichloromethane (CH2Cl2) or Ethyl Acetate (EtOAc)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3-(hydroxymethyl)benzoate.
-
Purify the product by column chromatography on silica gel if necessary.
Reactions at the Hydroxymethyl Group: Oxidation and Bromination
The primary alcohol of this compound can be selectively oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group, such as a bromide, for subsequent nucleophilic substitution reactions.
2.2.1. Oxidation to 3-Formylbenzoic Acid
The selective oxidation of the hydroxymethyl group to an aldehyde is a crucial step in the synthesis of various pharmaceutical and agrochemical intermediates.
Protocol 2.2.1.1: Oxidation using Pyridinium Chlorochromate (PCC)
Materials:
-
This compound (or its ester derivative)
-
Pyridinium Chlorochromate (PCC)
-
Dichloromethane (CH2Cl2)
-
Silica gel
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (or its ester) (1.0 eq) in anhydrous dichloromethane.
-
Add PCC (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-formylbenzoic acid (or its ester).
-
Purify the product by column chromatography or recrystallization.
2.2.2. Conversion to 3-(Bromomethyl)benzoic Acid
The conversion of the hydroxymethyl group to a bromomethyl group creates a versatile electrophilic site for introducing the benzoic acid moiety into other molecules via nucleophilic substitution.
Protocol 2.2.2.1: Bromination using Phosphorus Tribromide (PBr3)
Materials:
-
This compound (or its ester derivative)
-
Phosphorus Tribromide (PBr3)
-
Anhydrous Diethyl Ether or Dichloromethane
-
Ice bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (or its ester) (1.0 eq) in the chosen anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add PBr3 (0.4 eq) dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by slowly pouring it into ice-cold water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude 3-(bromomethyl)benzoic acid (or its ester) can be purified by recrystallization.
Application in Multi-step Synthesis: A Workflow Perspective
The true power of this compound lies in its application in multi-step synthetic sequences. The orthogonal reactivity of its functional groups allows for a planned series of reactions to build complex target molecules.
Workflow for Sequential Functionalization:
Caption: Sequential functionalization strategies for this compound.
Applications in Pharmaceutical and Materials Science
The derivatives of this compound are prevalent in various fields of research and development.
Pharmaceutical Intermediates
This building block is integral to the synthesis of a wide array of active pharmaceutical ingredients (APIs).[1][3] Its bifunctional nature allows for the creation of complex scaffolds found in various drug candidates. For instance, derivatives of hydroxybenzoic acids have been explored for their anti-inflammatory, antimicrobial, and antioxidant properties.[8][9]
Illustrative Synthetic Pathway:
Caption: Generalized synthetic route to bioactive molecules.
Polymer Chemistry
In polymer science, this compound serves as a valuable monomer for the synthesis of specialty polyesters and other polymers.[1][4] The incorporation of this aromatic, bifunctional unit can enhance the thermal stability and mechanical strength of the resulting materials.[4] The meta-substitution pattern of this compound provides a balance between the rigidity of the aromatic ring and the flexibility of the polymer chain, leading to materials with tailored properties.[4]
Polymerization Reaction Data:
| Monomer Isomer | Steric Hindrance | Expected Polymer Properties |
| 2-(Hydroxymethyl)benzoic acid | High | Lower molecular weight, potentially amorphous |
| This compound | Moderate | Good thermal stability and mechanical properties [4] |
| 4-(Hydroxymethyl)benzoic acid | Low | High thermal stability, high crystallinity, high mechanical strength[4] |
Conclusion and Future Outlook
This compound is a testament to the power of bifunctional building blocks in modern organic synthesis. Its predictable reactivity and the orthogonal nature of its functional groups provide chemists with a reliable and versatile tool for the construction of complex molecules. The applications highlighted in this guide, from pharmaceutical synthesis to materials science, underscore its significance. As the demand for novel molecules with tailored properties continues to grow, the strategic use of well-established and versatile building blocks like this compound will remain a cornerstone of innovative chemical research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemixl.com [chemixl.com]
- 3. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzoic acid, 3-(hydroxymethyl)- | C8H8O3 | CID 185629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial and Antibacterial Applications of Benzoic Acid Derivatives
Introduction
Benzoic acid, a simple aromatic carboxylic acid, and its derivatives have long been recognized for their broad-spectrum antimicrobial properties.[1][2] These compounds are integral to various industries, serving as preservatives in food, cosmetic, and pharmaceutical products to inhibit the growth of bacteria, yeasts, and molds.[2] The versatility of the benzoic acid scaffold allows for a wide range of chemical modifications, leading to a diverse library of derivatives with tailored antimicrobial activities and physicochemical properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial and antibacterial applications of benzoic acid derivatives, detailing their mechanisms of action, structure-activity relationships, and standardized protocols for efficacy evaluation.
Mechanism of Antimicrobial Action
The primary antimicrobial action of benzoic acid and its derivatives is contingent on the undissociated, lipophilic form of the molecule which can readily permeate the microbial cell membrane.[2][3] Once inside the cytoplasm, which typically has a neutral or slightly alkaline pH, the acid dissociates, releasing protons (H+) and acidifying the intracellular environment.[2][4] This disruption of the internal pH homeostasis interferes with essential metabolic processes, including glycolysis and substrate uptake, ultimately leading to the inhibition of microbial growth and, in some cases, cell death.[1]
Several factors influence the efficacy of this mechanism:
-
External pH: The antimicrobial activity of benzoic acid derivatives is significantly greater in acidic environments where a higher proportion of the acid remains in its undissociated form.[2][3]
-
pKa of the Derivative: The dissociation constant (pKa) of the specific derivative determines the pH range of its optimal activity.
-
Microbial Species: The susceptibility of different microorganisms can vary due to differences in their cell wall and membrane composition, as well as their internal buffering capacity.
Beyond this primary mechanism, some derivatives may exert their antimicrobial effects through other pathways, such as enzyme inhibition, chelation of metal ions, or disruption of the cell membrane.[4] For instance, the synergistic effect of certain benzoic acid derivatives with other compounds like capric acid has been shown to be related to membrane disruption.[5]
Caption: General mechanism of antimicrobial action of benzoic acid derivatives.
Structure-Activity Relationship (SAR)
The antimicrobial potency of benzoic acid derivatives is intricately linked to the nature, position, and number of substituents on the benzene ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of novel and more effective antimicrobial agents.
Key SAR observations include:
-
Lipophilicity: Generally, increasing the lipophilicity of the derivative enhances its ability to cross the microbial cell membrane, thereby increasing its antimicrobial activity. However, an optimal balance is necessary, as excessive lipophilicity can lead to poor solubility in aqueous media.
-
Substituent Position: The position of substituents (ortho, meta, or para) on the benzene ring significantly influences the electronic properties and steric hindrance of the molecule, which in turn affects its interaction with microbial targets.[3] For example, studies have shown that a hydroxyl group at the ortho position (2-hydroxybenzoic acid or salicylic acid) can exhibit stronger antibacterial activity compared to its meta and para isomers.[3]
-
Nature of Substituents:
-
Electron-withdrawing groups (e.g., nitro, chloro) can increase the acidity of the carboxylic group, potentially influencing the undissociated/dissociated equilibrium.[4]
-
Electron-donating groups (e.g., hydroxyl, amino) can also modulate activity. For instance, p-hydroxybenzoic acid derivatives (parabens) are widely used as preservatives.[6]
-
Schiff Bases and Esters: The formation of Schiff bases and esters from benzoic acid derivatives has been a successful strategy to generate compounds with enhanced antimicrobial potential.[6][7][8]
-
Quantitative Structure-Activity Relationship (QSAR) studies are often employed to mathematically model the relationship between the chemical structure and biological activity of these derivatives, aiding in the prediction of the antimicrobial potency of new compounds.[6][7][8]
Protocols for Evaluating Antimicrobial Efficacy
Standardized and reproducible protocols are essential for the accurate assessment of the antimicrobial activity of benzoic acid derivatives. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing.[9][10]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][12] The broth microdilution method is a commonly used technique for determining the MIC.[11][12]
Protocol: Broth Microdilution for MIC Determination
Materials:
-
Test benzoic acid derivative
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (microorganism in broth without the test compound)
-
Negative control (broth only)
-
Standard antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration. Ensure the final solvent concentration in the assay does not affect microbial growth.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium to achieve a range of desired concentrations.
-
Inoculation: Add a standardized microbial inoculum to each well (except the negative control) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[3]
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for most bacteria).
-
Reading the Results: The MIC is determined as the lowest concentration of the compound where no visible growth is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm. The addition of a viability indicator like resazurin can aid in the visualization of results; a color change from blue to pink indicates microbial growth.[3]
Trustworthiness:
-
Controls: The inclusion of positive, negative, and standard drug controls is critical for validating the assay's performance.
-
Standardization: Adherence to standardized inoculum preparation and incubation conditions as per CLSI guidelines ensures reproducibility.[13]
-
Replicates: Performing the assay in triplicate for each compound and microorganism combination is recommended to ensure the reliability of the results.
Caption: Experimental workflow for MIC determination using broth microdilution.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol: MBC Determination
-
Following MIC Determination: After determining the MIC, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.
-
Plating: Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at the optimal temperature for the microorganism until colonies are visible in the control plates.
-
Reading the Results: The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.
Data Presentation and Interpretation
The antimicrobial activity of different benzoic acid derivatives should be summarized in a clear and comparative manner.
Table 1: Example of MIC Data for Benzoic Acid Derivatives against various Microorganisms (µg/mL)
| Compound | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Candida albicans (ATCC 90028) |
| Benzoic Acid | 128 | 256 | 512 |
| 2-Hydroxybenzoic Acid | 64 | 128 | 256 |
| 4-Hydroxybenzoic Acid | 128 | 256 | 128 |
| 4-Aminobenzoic Acid | 256 | 512 | >512 |
| Ciprofloxacin | 0.5 | 0.25 | NA |
| Fluconazole | NA | NA | 1 |
Note: The values in this table are for illustrative purposes only and do not represent actual experimental data.
Conclusion
Benzoic acid and its derivatives represent a valuable class of antimicrobial agents with a long history of use and significant potential for future drug development. A thorough understanding of their mechanism of action and structure-activity relationships is paramount for the design of novel derivatives with enhanced efficacy and a broader spectrum of activity. The application of standardized protocols, such as those provided by CLSI, ensures the generation of reliable and comparable data, which is crucial for the successful translation of research findings into practical applications in the pharmaceutical, cosmetic, and food industries. The continuous exploration of hybrid molecules and synergistic combinations will undoubtedly pave the way for the next generation of benzoic acid-based antimicrobial therapies.[14]
References
- 1. m.youtube.com [m.youtube.com]
- 2. ijcrt.org [ijcrt.org]
- 3. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic staphylocidal interaction of benzoic acid derivatives (benzoic acid, 4-hydroxybenzoic acid and β-resorcylic acid) and capric acid: mechanism and verification study using artificial skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 8. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 11. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomerieux.com [biomerieux.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Hydroxymethyl)benzoic Acid
Welcome to the technical support guide for the synthesis of 3-(Hydroxymethyl)benzoic acid. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to help you navigate the common challenges associated with this synthesis and systematically improve your reaction yields and product purity.
Introduction: Why Yield and Purity Matter
This compound is a valuable bifunctional molecule used as a key building block in the synthesis of pharmaceuticals, polymers, and other advanced materials. Its structure, containing both a carboxylic acid and a primary alcohol, allows for versatile chemical modifications. However, achieving high yields of this target molecule can be challenging due to competing side reactions and purification difficulties. This guide focuses on the most common synthetic pathways, offering expert insights to overcome these obstacles.
Common Synthetic Pathways: An Overview
There are several established routes to synthesize this compound. The optimal choice depends on the available starting materials, scalability, and desired purity. We will focus on the two most reliable methods: the reduction of 3-formylbenzoic acid and a two-step process involving benzylic bromination followed by hydrolysis.
Technical Support Center: Purification of Crude 3-(Hydroxymethyl)benzoic Acid
Introduction
Welcome to the technical support guide for the purification of crude 3-(Hydroxymethyl)benzoic acid. This document is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high-purity this compound. As a bifunctional molecule containing both a carboxylic acid and a primary alcohol, its purification can be complicated by the presence of various structurally similar impurities. This guide provides in-depth, experience-driven advice in a question-and-answer format to address specific experimental issues, ensuring you can achieve your desired purity with confidence.
Our approach is grounded in fundamental chemical principles and validated by practical laboratory experience. We will explore the "why" behind each step, empowering you to troubleshoot effectively and adapt protocols to your specific needs.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound has a noticeable color (e.g., beige, light brown). What are the likely impurities, and how can I remove them?
A1: A colored appearance in crude this compound typically indicates the presence of polymeric or tarry by-products from the synthesis, or residual oxidation products if starting from toluene derivatives.[1] These impurities are often present in small quantities but can significantly impact the visual purity and may interfere with subsequent reactions or analytical characterization.
Recommended Action: The most effective method for removing colored impurities is recrystallization with activated charcoal treatment .[2][3]
Underlying Principle: Activated charcoal has a high surface area and is excellent at adsorbing large, colored, nonpolar impurity molecules. During hot dissolution, the desired compound and soluble impurities are in the solvent, while insoluble impurities can be filtered out. The charcoal is then added to adsorb the colored impurities. A subsequent hot filtration removes the charcoal and the adsorbed impurities, leaving the purified compound in the filtrate to crystallize upon cooling.[4][5]
Experimental Protocol: Recrystallization with Charcoal Treatment
-
Solvent Selection: Begin by selecting an appropriate solvent. Water is a good first choice for this compound due to the significant difference in its solubility at high and low temperatures.[6][7][8]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of boiling water required to fully dissolve the solid.[7]
-
Charcoal Addition: Remove the flask from the heat source and allow it to cool slightly to prevent bumping. Add a small amount of activated charcoal (typically 1-2% of the solute mass).
-
Heating: Return the flask to the heat source and gently boil the solution for 5-10 minutes to ensure adequate adsorption of impurities.
-
Hot Gravity Filtration: Pre-heat a funnel and a new, clean receiving flask. Quickly filter the hot solution through a fluted filter paper to remove the charcoal and any other insoluble matter.[2] This step must be performed quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.
Q2: After recrystallization, my yield is very low. What are the common causes and how can I improve it?
A2: Low recovery is a frequent issue in recrystallization. The primary causes are using too much solvent, incomplete precipitation, or premature crystallization during filtration.[2]
Troubleshooting Steps:
-
Minimize Solvent Usage: The key is to use the minimum amount of hot solvent to dissolve the crude product.[2] Adding excessive solvent will keep a larger amount of your product dissolved in the mother liquor even after cooling.
-
Ensure Complete Cooling: Allow sufficient time for the solution to cool, first to room temperature and then in an ice bath, to maximize the precipitation of the product.
-
Prevent Premature Crystallization: During hot filtration, if the solution cools too rapidly, the product can crystallize on the filter paper along with the impurities. To avoid this, use a pre-heated funnel and receiving flask.
-
Mother Liquor Recovery: If a significant amount of product is suspected to be in the mother liquor, you can concentrate the filtrate by boiling off some of the solvent and cooling again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
Q3: I am struggling to separate this compound from other acidic or neutral impurities. Which method is most suitable?
A3: For separating this compound from other acidic compounds with different pKa values or from neutral impurities, acid-base extraction is a highly effective technique.[9][10][11]
Underlying Principle: This method exploits the acidic nature of the carboxylic acid group. By reacting this compound with a weak base, such as sodium bicarbonate (NaHCO₃), it is converted into its water-soluble carboxylate salt.[12] Neutral impurities will remain in the organic phase. Stronger acids can also be separated by careful selection of the base.
Experimental Workflow: Acid-Base Extraction
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.[13]
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate to the funnel. Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved CO₂ gas.
-
Separation: Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of this compound, while the organic layer (top) will retain any neutral impurities.[10]
-
Isolation of Neutral Impurities: Drain the aqueous layer. The organic layer can be washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent evaporated to isolate the neutral compounds.
-
Recovery of this compound: Cool the aqueous layer in an ice bath and acidify it by slowly adding concentrated hydrochloric acid (HCl) until the solution is acidic (test with pH paper).[11] The pure this compound will precipitate out of the solution.
-
Final Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. A final recrystallization may be performed if necessary to achieve higher purity.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often caused by a high concentration of impurities depressing the melting point or the solution being too concentrated.[2]
Corrective Actions:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add more of the hot solvent to dilute the solution and then allow it to cool slowly again.[2]
-
Change Solvents: If dilution doesn't work, the chosen solvent's boiling point might be too high. Select a solvent with a lower boiling point. Alternatively, a mixed solvent system can be employed. Dissolve the compound in a "good" solvent and then add a "poor" solvent (in which the compound is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the oil and allow it to cool slowly.
-
Scratching Technique: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]
Q5: How do I choose the best purification method for my specific needs?
A5: The optimal purification strategy depends on the nature and quantity of the impurities, as well as the scale of your experiment.
Data Summary: Method Selection Guide
| Purification Method | Best For... | Key Advantages | Common Issues |
| Recrystallization | Removing small amounts of impurities, especially colored ones. | Simple, scalable, and effective for achieving high purity. | Low yield if not optimized, "oiling out".[2] |
| Acid-Base Extraction | Separating from neutral or other acidic compounds. | Highly selective based on chemical properties. | Can be labor-intensive, requires solvent handling. |
| Column Chromatography | Separating complex mixtures or closely related compounds. | High resolution for difficult separations.[14] | Time-consuming, requires larger volumes of solvent, can be difficult to scale up. |
Concluding Remarks
The purification of this compound, while presenting certain challenges, can be systematically addressed through the application of fundamental organic chemistry techniques. By understanding the principles behind recrystallization and acid-base extraction, researchers can effectively troubleshoot and optimize their purification protocols. Always verify the purity of your final product using appropriate analytical methods, such as melting point determination, TLC, or NMR spectroscopy.
References
- 1. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. famu.edu [famu.edu]
- 5. Purifying A Compound Of Benzoic Acid - 1165 Words | Bartleby [bartleby.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 8. Page loading... [guidechem.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. community.wvu.edu [community.wvu.edu]
- 11. userweb.ucs.louisiana.edu [userweb.ucs.louisiana.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 14. Bot Verification [rasayanjournal.co.in]
Overcoming steric hindrance in 3-(Hydroxymethyl)benzoic acid polymerization
Welcome to the technical support center for advanced polymer synthesis. This guide is designed for researchers, chemists, and materials scientists focused on the polymerization of 3-(Hydroxymethyl)benzoic acid (3-HMBA). The unique meta-substitution of its hydroxyl and carboxylic acid functionalities presents a moderate, yet significant, steric challenge that can impede the formation of high molecular weight polyesters.
This document provides in-depth, field-tested insights through a series of frequently asked questions and a comprehensive troubleshooting guide. Our goal is to explain the causality behind experimental choices, enabling you to overcome common hurdles and achieve consistent, high-quality results.
Frequently Asked Questions (FAQs)
Q1: Why is achieving a high molecular weight polymer from this compound challenging?
Achieving a high molecular weight is challenging due to a combination of factors inherent to this specific monomer and the nature of step-growth polymerization:
-
Steric Hindrance: The hydroxymethyl and carboxyl groups are on positions 1 and 3 of the benzene ring. This meta-substitution creates more spatial crowding than the linear para-isomer (4-Hydroxymethylbenzoic acid), making it more difficult for monomer molecules to orient correctly for the esterification reaction to occur. This slows down reaction rates and can limit the ultimate chain length.[1]
-
Equilibrium Control: Polycondensation is an equilibrium reaction where a small molecule, in this case water, is eliminated. To achieve a high degree of polymerization, this water byproduct must be continuously and efficiently removed to drive the reaction forward, in accordance with Le Châtelier's principle.[2]
-
Reaction Kinetics: The self-catalyzed polymerization of aromatic hydroxy acids is known to be slow. The reaction is often considered to follow third-order kinetics, where one molecule of the acid acts as a catalyst for the esterification of two other molecules.[3] This inherently slow process requires high temperatures and long reaction times, which can lead to side reactions.
-
Viscosity Increase: As the polymer chains grow, the viscosity of the reaction melt increases dramatically. This high viscosity hinders diffusion of the remaining chain ends, making it difficult for them to find each other and react. It also makes the removal of the final traces of water extremely difficult.
Q2: What are the most effective methods for polymerizing 3-HMBA?
The most common and effective method is melt polycondensation . This solvent-free approach involves heating the monomer above its melting point in the presence of a catalyst. The reaction is typically performed in two stages: an initial esterification stage at atmospheric pressure to remove the bulk of the water, followed by a high-temperature, high-vacuum polycondensation stage to build molecular weight.[4]
Alternative methods include:
-
Solution Polycondensation: Performing the reaction in a high-boiling point, inert solvent can help manage viscosity, but it makes achieving high molecular weight more difficult due to lower monomer concentration. It can be useful for synthesizing oligomers or when precise temperature control is critical.
-
Enzymatic Polymerization: Using enzymes like lipases can offer milder reaction conditions, potentially reducing side reactions and discoloration. However, reaction rates are typically slower, and the cost of the enzyme can be a factor.[2]
Q3: How does catalyst selection impact the polymerization of this sterically hindered monomer?
Catalyst selection is critical for overcoming the kinetic barriers imposed by steric hindrance. A suitable catalyst increases the reaction rate, allowing the polymerization to proceed at lower temperatures or in shorter times, which minimizes thermal degradation.
-
Mechanism of Action: Catalysts for polyesterification, such as metal compounds, function by coordinating to the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group. This lowers the activation energy of the esterification step.
-
Common Catalysts:
-
Antimony and Tin Compounds (e.g., Antimony(III) oxide, Dibutyltin oxide): These are traditional, highly effective catalysts for melt polycondensation. They offer good activity at high temperatures but can sometimes lead to polymer discoloration.[4]
-
Titanium Compounds (e.g., Titanium(IV) isopropoxide): Highly active catalysts that can promote rapid polymerization. However, they are also prone to side reactions and can impart a yellow tint to the final polymer.[2]
-
Acid Catalysts (e.g., p-Toluenesulfonic acid, PTSA): Effective for increasing reaction rates, particularly in solution polymerization. Their strong acidity can, however, cause degradation and chain scission at the high temperatures required for melt polycondensation.[2][5]
-
Organocatalysts: Newer catalyst systems based on non-metal species are being explored to avoid metal contamination and offer different reactivity profiles. Benzoic acid itself has been shown to catalyze ring-opening polymerizations, highlighting the potential for carboxylic acid-based organocatalysis.[6]
-
The choice of catalyst represents a trade-off between reactivity, potential for polymer degradation, and coloration of the final product.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the polymerization of 3-HMBA.
Problem: The final polymer has a low number-average molecular weight (Mₙ) and/or a high Polydispersity Index (PDI).
This is the most common issue and can stem from several sources. A systematic approach is essential for diagnosis.
// Nodes A [label="Low Mₙ / High PDI Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Verify Monomer Purity\n(>99%?)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Check Reaction Setup\n(Leaks? Inert Atmosphere?)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Optimize Byproduct Removal\n(High Vacuum? Stirring?)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Review Catalyst & Conditions\n(Activity? Temp/Time?)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Recrystallize Monomer", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Seal System, Check for Leaks", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Increase Vacuum Level,\nImprove Stirring Efficiency", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Use Fresh Catalyst,\nOptimize Temp/Time Profile", fillcolor="#F1F3F4", fontcolor="#202124"]; J [label="High Molecular Weight\nAchieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; A -> C; A -> D; A -> E;
B -> F [label="No"]; B -> C [label="Yes"]; F -> J [style=dashed];
C -> G [label="No"]; C -> D [label="Yes"]; G -> J [style=dashed];
D -> H [label="No"]; D -> E [label="Yes"]; H -> J [style=dashed];
E -> I [label="No"]; E -> J [label="Yes"]; I -> J [style=dashed]; } .dot Caption: Troubleshooting workflow for low molecular weight polymer.
-
Potential Cause 1: Impure Monomer
-
Why it Matters: Impurities with a single functional group (monofunctional impurities) act as chain terminators, capping the growing polymer and drastically limiting molecular weight. Even small amounts can have a significant impact.
-
Troubleshooting Steps:
-
Verify Purity: Use a monomer with the highest possible purity (≥99%).
-
Purification: If purity is suspect, recrystallize the 3-HMBA from a suitable solvent (e.g., water or ethanol/water mixtures) to remove impurities. Dry the monomer thoroughly under vacuum before use.
-
-
-
Potential Cause 2: Inefficient Removal of Water
-
Why it Matters: As the reaction is an equilibrium, any residual water will drive the reaction backward (hydrolysis), breaking ester linkages and preventing chain growth. This becomes increasingly critical in the final stages of polymerization.[2]
-
Troubleshooting Steps:
-
High Vacuum: Ensure a high vacuum (<1 mmHg) is applied during the polycondensation stage. Use a high-capacity vacuum pump and check all seals and joints for leaks.
-
Efficient Stirring: Use a mechanical stirrer with a paddle designed for high-viscosity melts (e.g., an anchor or helical stirrer). Vigorous stirring constantly renews the surface of the melt, facilitating the diffusion and removal of water.
-
Nitrogen Purge: In the initial esterification stage, a slow stream of dry, inert gas (like nitrogen or argon) bubbled through the melt can help carry away the evolved water.
-
-
-
Potential Cause 3: Suboptimal Catalyst or Reaction Conditions
-
Why it Matters: An inactive or insufficient amount of catalyst will result in extremely slow reaction rates, making it impractical to reach high molecular weight. Conversely, excessively high temperatures can cause the polymer to degrade faster than it polymerizes.
-
Troubleshooting Steps:
-
Catalyst Activity: Ensure the catalyst has not been deactivated by moisture or improper storage. Use a fresh batch of catalyst.
-
Optimize Concentration: Refer to the catalyst table below for typical concentration ranges. Too little catalyst gives a slow reaction; too much can sometimes increase side reactions.
-
Temperature Staging: Do not heat directly to the final temperature. Use a staged approach: an initial lower temperature (~180-200°C) for the bulk esterification, followed by a gradual increase to the final polycondensation temperature (~220-250°C) under vacuum.[4]
-
Monitor Viscosity: The progress of the reaction can be qualitatively monitored by the torque on the mechanical stirrer. A significant increase in viscosity/torque indicates successful chain growth.
-
-
Problem: The final polymer is discolored (yellow to dark brown).
-
Potential Cause: Thermal or Oxidative Degradation
-
Why it Matters: Aromatic polyesters are susceptible to degradation at the high temperatures required for melt polycondensation, especially in the presence of trace amounts of oxygen. This leads to chain scission and the formation of chromophores that cause discoloration.
-
Troubleshooting Steps:
-
Strict Inert Atmosphere: Ensure the reactor is thoroughly purged with an inert gas before heating and a slight positive pressure is maintained throughout the atmospheric stage.[4]
-
Minimize Reaction Time: Optimize catalyst concentration to achieve the target molecular weight in the shortest possible time. Avoid unnecessarily long reaction times at peak temperature.
-
Use Antioxidants: Consider adding a small amount (0.1-0.5 wt%) of a high-temperature antioxidant (e.g., a hindered phenol or phosphite-based stabilizer) to the initial monomer charge to protect the polymer during the process.
-
-
Data & Methodologies
Table 1: Comparison of Polymer Properties from Hydroxymethyl Benzoic Acid Isomers
The position of the functional groups significantly impacts polymerizability and final properties. Understanding these differences highlights the specific challenges of the meta-isomer.
| Property | Poly(2-HBA) (Ortho) | Poly(3-HBA) (Meta) | Poly(4-HBA) (Para) |
| Ease of Polymerization | Low (severe steric hindrance) | Moderate | High |
| Expected Molecular Weight | Lower | Moderate | High |
| Glass Transition Temp. (T₉) | Lower | Intermediate | Higher |
| Melting Temperature (Tₘ) | Amorphous | Amorphous or semi-crystalline | Crystalline, high Tₘ |
| Thermal Stability | Moderate | Good | Excellent |
| Solubility | Potentially higher | Moderate | Low in common solvents |
| (Data based on established structure-property relationships and comparative analysis[1]) |
Table 2: Catalyst Selection Guide for 3-HMBA Polycondensation
| Catalyst Type | Example | Typical Conc. (wt%) | Temperature (°C) | Pros | Cons |
| Antimony-based | Antimony(III) oxide (Sb₂O₃) | 0.02 - 0.1 | 220 - 260 | Highly effective, industry standard | Can cause gray discoloration, toxicity concerns |
| Titanium-based | Titanium(IV) isopropoxide | 0.01 - 0.1 | 200 - 240 | Very high activity, fast reactions | Can cause yellowing, sensitive to hydrolysis[2] |
| Tin-based | Dibutyltin oxide (DBTO) | 0.1 - 0.5 | 200 - 240 | Good activity, less coloration than Ti | Environmental concerns with organotin compounds |
| Acid Catalyst | p-Toluenesulfonic acid (PTSA) | 0.1 - 0.5 | 180 - 220 | Effective at lower temps | Can cause degradation at high temps[2][5] |
Experimental Protocol: Melt Polycondensation of this compound
This protocol provides a robust starting point for synthesizing polyester from 3-HMBA.
// Nodes A [label="Charge Reactor:\n3-HMBA + Catalyst"]; B [label="Inert Atmosphere:\nPurge with N₂/Ar"]; C [label="Esterification Stage:\n~180-200°C @ 1 atm\n(Remove bulk H₂O)"]; D [label="Polycondensation Stage:\nGradually increase T to 220-250°C\nGradually apply vacuum (<1 mmHg)"]; E [label="Hold & Monitor:\nContinue until viscosity plateaus"]; F [label="Cool & Recover:\nCool under N₂, recover solid polymer"]; G [label="Purify & Characterize:\nDissolve/precipitate, then GPC, DSC, TGA"];
// Edges A -> B -> C -> D -> E -> F -> G; } .dot Caption: General workflow for melt polycondensation.
Materials & Equipment:
-
This compound (≥99% purity)
-
Catalyst (e.g., Antimony(III) oxide, 0.05 wt%)
-
Three-neck round-bottom flask
-
Mechanical stirrer with a high-torque motor and appropriate stir paddle
-
Distillation condenser with a collection flask
-
Inlet for inert gas (Nitrogen or Argon)
-
Heating mantle with a temperature controller and thermocouple
-
High-vacuum pump with a cold trap
Procedure:
-
Reactor Setup: Charge the three-neck flask with 3-HMBA and the catalyst. Assemble the apparatus with the mechanical stirrer in the center neck, the condenser on one side neck, and the gas inlet/vacuum line on the other.
-
Inert Atmosphere: Purge the entire system with dry nitrogen for 20-30 minutes to remove all air and moisture. Maintain a gentle positive flow of nitrogen.[4]
-
Esterification Stage:
-
Begin stirring and gradually heat the mixture to ~180-200°C. The monomer will melt and the self-condensation reaction will begin.
-
Water will start to distill and collect in the receiving flask.
-
Hold at this temperature for 2-4 hours, or until approximately 80-90% of the theoretical amount of water has been collected.[4]
-
-
Polycondensation Stage:
-
Gradually increase the temperature to the target polycondensation temperature (e.g., 220-240°C).
-
Simultaneously and slowly, begin to apply vacuum to the system. Reduce the pressure gradually over 30-60 minutes to avoid bumping of the low molecular weight oligomers. The final pressure should be below 1 mmHg.
-
A noticeable increase in the viscosity of the melt will occur. The stirrer motor may slow down; adjust the speed to maintain adequate mixing.
-
Continue the reaction under these conditions for an additional 3-6 hours, or until the desired viscosity is reached (or no further increase is observed).[4]
-
-
Recovery and Purification:
-
Stop heating and turn off the vacuum, carefully re-introducing nitrogen to bring the system back to atmospheric pressure.
-
Allow the reactor to cool to room temperature under a nitrogen atmosphere. The resulting polyester will be a rigid solid.
-
The crude polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform or THF) and precipitating it into a non-solvent like cold methanol.
-
Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50°C for at least 24 hours.
-
-
Characterization: The final polymer should be characterized to confirm its structure and properties using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and PDI, Differential Scanning Calorimetry (DSC) for thermal transitions (T₉), and Thermogravimetric Analysis (TGA) for thermal stability.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzoic acid-organocatalyzed ring-opening (co)polymerization (ORO(c)P) of l-lactide and ε-caprolactone under solvent-free conditions: from simplicity to recyclability - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for 3-(Hydroxymethyl)benzoic Acid Esterification
Welcome to the technical support center for the esterification of 3-(Hydroxymethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the integrity of your experimental outcomes.
Introduction to this compound Esterification
The esterification of this compound is a crucial transformation in organic synthesis, particularly in the preparation of intermediates for pharmaceuticals and other fine chemicals. The molecule possesses two reactive sites for esterification: a carboxylic acid group and a primary alcohol (benzyl alcohol moiety). This dual functionality presents unique challenges and opportunities for selective esterification. This guide will primarily focus on the esterification of the carboxylic acid group, a common objective in many synthetic routes.
The most prevalent method for this transformation is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] This equilibrium-driven process requires careful optimization of reaction parameters to achieve high yields of the desired ester.[3][4]
Core Experimental Protocol: Fischer-Speier Esterification
This section provides a detailed, step-by-step methodology for the esterification of the carboxylic acid functionality of this compound.
Materials and Reagents:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)
-
Anhydrous solvent (if necessary, e.g., toluene)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (for azeotropic removal of water)[5][6]
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a large excess of the desired alcohol (e.g., 10-20 equivalents). The alcohol often serves as both the reactant and the solvent.[4] For higher boiling alcohols or when precise water removal is critical, an inert solvent like toluene can be used in conjunction with a Dean-Stark apparatus.[7]
-
Catalyst Addition: Slowly and carefully add the acid catalyst to the reaction mixture with stirring. Common choices include concentrated sulfuric acid (typically 1-5 mol%) or p-toluenesulfonic acid (p-TsOH).[2][7]
-
Reaction Execution:
-
Method A (Excess Alcohol): Attach a reflux condenser and heat the mixture to reflux. The reaction time can vary from a few hours to overnight, depending on the alcohol and catalyst used.
-
Method B (Dean-Stark Apparatus): If using a Dean-Stark trap, fill the sidearm with the reaction solvent (e.g., toluene). Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with the solvent, driving the equilibrium towards the product.[5][8]
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material.[9][10]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the alcohol is the solvent, remove the excess alcohol under reduced pressure using a rotary evaporator.[7]
-
Dilute the residue with an organic solvent immiscible with water (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.[4][7] Caution: Vent the separatory funnel frequently during the bicarbonate wash to release the pressure from carbon dioxide evolution.
-
-
Isolation and Purification:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
The crude product can be purified by recrystallization or column chromatography.[11]
-
Visualizing the Workflow
Caption: A generalized workflow for the Fischer esterification of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the esterification of this compound in a question-and-answer format.
Q1: My reaction is very slow or does not go to completion. What are the possible causes and solutions?
-
Insufficient Catalyst: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by the alcohol.[12][13]
-
Solution: Ensure you are using a sufficient amount of a strong acid catalyst like sulfuric acid or p-TsOH. If the reaction is still slow, a slight increase in the catalyst loading might be beneficial. However, be aware that excessive acid can lead to side reactions.
-
-
Presence of Water: Fischer esterification is a reversible reaction where water is a byproduct.[3][14] Any water present in the starting materials or formed during the reaction will shift the equilibrium back towards the reactants, lowering the yield.
-
Inadequate Temperature: The reaction rate is temperature-dependent.
-
Solution: Ensure the reaction is heated to the reflux temperature of the alcohol or solvent being used. For higher boiling point alcohols, a higher reaction temperature will increase the reaction rate.
-
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
-
Ether Formation: Under strong acidic conditions and high temperatures, the benzyl alcohol moiety of this compound or its ester can undergo self-condensation or react with another alcohol molecule to form an ether.
-
Solution: Use milder reaction conditions if possible. This could involve using a less corrosive solid acid catalyst or lowering the reaction temperature and extending the reaction time. Careful monitoring of the reaction is key to stopping it once the desired ester is formed, without allowing significant time for side reactions to occur.
-
-
Esterification of the Hydroxymethyl Group: While the carboxylic acid is generally more reactive towards esterification under these conditions, prolonged reaction times or highly forcing conditions could lead to the esterification of the primary alcohol as well, resulting in a diester.
-
Solution: Control the stoichiometry of the reactants. If only the carboxylic acid is to be esterified, using a large excess of the alcohol for the Fischer esterification is generally selective. Monitor the reaction closely and stop it once the monoester is the major product.
-
Q3: I am having difficulty purifying my product. What are some common issues and solutions?
-
Emulsion Formation during Work-up: The presence of unreacted starting material and the ester product can sometimes lead to the formation of emulsions during the aqueous work-up, making phase separation difficult.
-
Solution: Adding brine to the aqueous layer can help break up emulsions by increasing the ionic strength of the aqueous phase. Slow and gentle inversions of the separatory funnel, rather than vigorous shaking, can also minimize emulsion formation.
-
-
Product Solubility in the Aqueous Phase: Shorter-chain esters, like the methyl or ethyl ester, may have some solubility in the aqueous wash solutions, especially if excess alcohol is present.[4]
-
Solution: After the initial separation, back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
-
Co-elution during Chromatography: If side products are structurally similar to the desired ester, they may co-elute during column chromatography.
-
Solution: Optimize the solvent system for column chromatography by running preliminary TLCs with various solvent polarities. A gradient elution might be necessary to achieve good separation.
-
Frequently Asked Questions (FAQs)
Q: What is the mechanism of the acid-catalyzed esterification?
A: The Fischer esterification proceeds through a series of reversible steps. First, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon for nucleophilic attack by the alcohol.[12][13] This forms a tetrahedral intermediate. A proton transfer then occurs, followed by the elimination of a water molecule to form the protonated ester. Finally, deprotonation of the ester yields the final product and regenerates the acid catalyst.[3][15]
Caption: Simplified mechanism of Fischer-Speier esterification.
Q: Which acid catalyst is best for this reaction?
A: Both sulfuric acid and p-toluenesulfonic acid are commonly used and effective.[2][7] Sulfuric acid is a stronger acid and can lead to faster reaction rates, but it can also cause more charring and side reactions. p-TsOH is a solid, making it easier to handle, and is generally considered a milder catalyst. The choice often depends on the specific substrate and the desired reaction conditions. Heterogeneous acid catalysts are also an option and can simplify product purification.[16][17]
Q: Can I perform this reaction without a solvent?
A: Yes, if you are using a low-boiling alcohol like methanol or ethanol, it can serve as both the reactant and the solvent, and the reaction can be run "neat".[7] For higher-boiling alcohols, using the alcohol in a large excess is a common practice.[4]
Q: How can I monitor the reaction progress effectively?
A: Thin Layer Chromatography (TLC) is a quick and simple method for qualitative monitoring. By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material and the appearance of the product spot. For quantitative analysis, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are more precise methods.[9][10]
Quantitative Data Summary
| Catalyst | Alcohol | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| H2SO4 | Methanol | Reflux (65) | 30 min | ~75 (isolated) | [4] |
| p-TsOH | Benzyl Alcohol | Reflux | 20 | High | [7] |
| S-Fe-MCM-48 | Acetic Acid | 60 | 6 | 98.9 (selectivity) | [17] |
| Niobium(V) chloride | Benzyl Alcohol | Room Temp | 3 | High | [18] |
Note: Yields are highly dependent on specific reaction conditions and work-up procedures.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. studylib.net [studylib.net]
- 5. orickmedicosarl.com [orickmedicosarl.com]
- 6. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
- 9. mdpi.com [mdpi.com]
- 10. Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. prepchem.com [prepchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. personal.tcu.edu [personal.tcu.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The preparation of benzyl esters using stoichiometric niobium (V) chloride versus niobium grafted SiO2 catalyst: A comparison study - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 3-(Hydroxymethyl)benzoic acid under acidic conditions
Technical Support Center: 3-(Hydroxymethyl)benzoic acid
A Guide to Understanding and Managing Stability Under Acidic Conditions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who utilize this bifunctional molecule in their work. We will address the core stability challenges encountered under acidic conditions, providing not just troubleshooting steps but also the underlying chemical principles to empower you to design robust experiments and formulations.
Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding the stability of this compound.
Q1: What is the primary stability concern for this compound when exposed to acidic conditions?
A1: The primary stability concern is intermolecular acid-catalyzed esterification , also known as self-esterification. This compound is a bifunctional molecule, meaning it possesses both a carboxylic acid group and a primary alcohol (hydroxymethyl) group. Under acidic conditions, the carboxylic acid can be protonated, making it highly electrophilic. This activated species can then be attacked by the nucleophilic hydroxyl group of another molecule, leading to the formation of an ester dimer. This process can continue, potentially forming trimers and higher-order oligomers or polymers.
Q2: What is the chemical mechanism driving this degradation?
A2: The degradation follows the well-established Fischer-Speier esterification mechanism.[1][2] The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst (e.g., H₃O⁺). This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of a second molecule. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester dimer and regenerate the acid catalyst.
Caption: Acid-catalyzed self-esterification workflow.
Q3: What analytical methods are recommended for monitoring the stability of this compound?
A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector is the most common and effective technique.[3][4][5] A C18 or C8 column is typically effective. The parent compound, its ester dimers, and other potential degradants can be separated and quantified. For definitive identification of degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended.[3]
Troubleshooting Guide
This guide provides solutions to specific experimental problems you may encounter.
Issue 1: I observe new, later-eluting peaks in my HPLC chromatogram after incubating my sample in an acidic solution.
-
Plausible Cause: These later-eluting (more non-polar) peaks are highly likely to be the ester dimer, trimer, and other oligomers of this compound. The formation of an ester bond reduces the overall polarity of the molecule by consuming a carboxylic acid and an alcohol group, leading to a longer retention time on a reversed-phase column.
-
Troubleshooting Steps:
-
Confirm Identity with LC-MS: Analyze the sample using LC-MS. The expected mass of the dimer would be (2 * M) - 18, where M is the molecular weight of the parent compound (152.15 g/mol ) and 18 is the molecular weight of water.
-
Parent (C₈H₈O₃): m/z = 152.05
-
Dimer (C₁₆H₁₄O₅): m/z = 286.08
-
-
Perform a Forced Degradation Study: Intentionally stress the sample under controlled acidic conditions (see protocol below) to confirm that the new peaks grow over time as the parent peak decreases. This provides strong evidence that they are degradation products.
-
Adjust HPLC Method: If peaks are not well-resolved, consider adjusting the mobile phase gradient (e.g., a shallower gradient or longer run time) or changing the organic modifier (e.g., from acetonitrile to methanol or vice versa).[6]
-
Issue 2: The assay value of my this compound active ingredient is decreasing in my formulation over time.
-
Plausible Cause: If the formulation has an acidic pH, self-esterification is the most probable cause of the loss of the parent compound. The rate of degradation is dependent on pH, temperature, and the concentration of the compound.
-
Troubleshooting Steps:
-
pH Adjustment: The most direct solution is to adjust the formulation pH to be neutral or slightly basic (pH 7-8), if compatible with other components and the intended application. The esterification reaction is significantly slower at neutral pH.
-
Temperature Control: Store the material or formulation at reduced temperatures (e.g., 2-8°C). Chemical degradation rates, including esterification, are generally reduced at lower temperatures.[7][8]
-
Concentration Reduction: In some cases, reducing the concentration of this compound can slow the rate of this bimolecular reaction.
-
Issue 3: My reaction yield is unexpectedly low when using this compound as a starting material in a strongly acidic solvent.
-
Plausible Cause: You are likely losing a portion of your starting material to self-polymerization before it can react with your intended reagent. The acidic reaction conditions are catalyzing the formation of side products (dimers/oligomers).
-
Troubleshooting Steps:
-
Protecting Groups: If feasible for your synthesis, protect either the hydroxyl group (e.g., as a silyl ether) or the carboxylic acid group (e.g., as a methyl or ethyl ester) before performing the reaction in acid. The protecting group can be removed in a subsequent step.
-
Change Order of Addition: If possible, add the this compound to the reaction mixture last, after other reagents have been combined, to minimize its exposure time to the acidic conditions before the desired reaction can occur.
-
Alternative Catalysts: Explore non-acidic catalysts or alternative reaction pathways that do not require strongly acidic conditions.
-
Experimental Protocols & Data
Protocol 1: Forced Degradation Study - Acid Hydrolysis
This protocol is a standard method to intentionally degrade the compound to identify potential degradation products and test the stability-indicating capability of an analytical method, consistent with ICH guidelines.[9][10]
-
Preparation of Solutions:
-
Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare a 1.0 N solution of Hydrochloric Acid (HCl).
-
-
Stress Conditions:
-
In a clean vial, mix 1 mL of the stock solution with 1 mL of 1.0 N HCl.
-
In a parallel "control" vial, mix 1 mL of the stock solution with 1 mL of water.
-
Gently cap the vials and place them in a water bath or heating block at 60°C.
-
-
Time Points:
-
Withdraw aliquots (e.g., 100 µL) from both the stress and control vials at initial (t=0), 2, 4, 8, and 24 hours.
-
-
Sample Quenching & Analysis:
-
Immediately after withdrawal, neutralize the acidic aliquot by adding an equimolar amount of base (e.g., 100 µL of 1.0 N NaOH) to stop further degradation.
-
Dilute the quenched sample to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
Analyze by HPLC to monitor the decrease in the parent peak and the formation of new peaks.
-
Table 1: Example Data from Forced Degradation Study
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation of Parent | Major Degradation Products Identified (by LC-MS) |
| 0.5 N HCl | 0 | 60 | 0% | None |
| 0.5 N HCl | 4 | 60 | ~8% | Dimer (m/z 286.08) |
| 0.5 N HCl | 8 | 60 | ~15% | Dimer (m/z 286.08), Trimer (m/z 420.11) |
| 0.5 N HCl | 24 | 60 | ~35% | Dimer, Trimer, and other oligomers |
| Water (Control) | 24 | 60 | < 1% | None |
Protocol 2: General Stability-Indicating RP-HPLC Method
This method serves as a starting point for monitoring the stability of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. High-performance liquid chromatographic assay for benzocaine and p-aminobenzoic acid including preliminary stability data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A validated stability-indicating HPLC-DAD method for simultaneous determination of econazole nitrate, triamcinolone acetonide, benzoic acid and butylated hydroxyanisole in cream dosage form - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. ijsdr.org [ijsdr.org]
Technical Support Center: Purification of Commercial 3-(Hydroxymethyl)benzoic Acid
Welcome to the technical support center for the purification of commercial 3-(Hydroxymethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in commercial this compound?
The impurity profile of commercial this compound is largely dependent on its synthetic route. Understanding the potential starting materials and byproducts is key to selecting an appropriate purification strategy.
Common Synthetic Routes and Potential Impurities:
| Synthetic Route | Starting Material Impurity | Potential Byproducts |
| Reduction of 3-Formylbenzoic Acid | 3-Formylbenzoic acid (3-Carboxybenzaldehyde) | Over-reduced products (e.g., 3-methylbenzoic acid), diol impurities if the carboxylic acid is also reduced. |
| Reduction of a 3-(alkoxycarbonyl)benzoic acid (ester) | Starting ester (e.g., methyl 3-(methoxycarbonyl)benzoate) | Alcohol from the ester (e.g., methanol), unreacted starting material.[1][2] |
| Hydrolysis of 3-(Hydroxymethyl)benzonitrile | 3-(Hydroxymethyl)benzonitrile | Incompletely hydrolyzed amide intermediate. |
A common impurity profile may also include residual solvents from previous manufacturing steps and small amounts of isomeric impurities.
Troubleshooting Purification Procedures
This section addresses specific issues that may arise during the purification of this compound.
Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying crystalline solids. The goal is to dissolve the impure solid in a hot solvent and allow the desired compound to crystallize upon cooling, leaving impurities behind in the solvent.[3]
Q2: I'm trying to recrystallize this compound, but it's not dissolving in hot water. What should I do?
While benzoic acid has appreciable solubility in hot water, the presence of the polar hydroxymethyl group in this compound enhances its polarity, which can affect its solubility profile.
-
Expert Insight: A mixed solvent system is often more effective for compounds with multiple functional groups. A mixture of water and a more organic, water-miscible solvent like ethanol can provide the ideal solubility gradient. The ethanol will help dissolve the organic backbone, while the water will ensure that the compound is less soluble at colder temperatures, allowing for crystallization.[4]
Step-by-Step Protocol for Mixed-Solvent Recrystallization:
-
Place your crude this compound in an Erlenmeyer flask.
-
Add the more soluble solvent (e.g., ethanol) dropwise at room temperature until the solid just dissolves.
-
Heat the solution gently on a hot plate.
-
Add the less soluble solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add a few more drops of the more soluble solvent until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.[6][7]
Q3: My recrystallization yielded very little product. What went wrong?
Low recovery is a common issue in recrystallization and can be attributed to several factors:
-
Using too much solvent: This will keep your product dissolved even at low temperatures.
-
Cooling the solution too quickly: This can lead to the formation of small, impure crystals or prevent crystallization altogether.
-
Premature crystallization during hot filtration: If you are performing a hot filtration to remove insoluble impurities, the solution may cool and crystallize in the funnel.
Troubleshooting Low Recovery:
| Issue | Causality | Solution |
| Excess Solvent | The concentration of the compound remains below its saturation point even at low temperatures. | Evaporate some of the solvent to concentrate the solution and induce crystallization. |
| Rapid Cooling | Does not allow for the slow, selective formation of a crystal lattice. | Allow the flask to cool slowly on the benchtop before moving it to an ice bath. Insulating the flask can also help. |
| Premature Crystallization | The temperature of the filtration apparatus is below the crystallization point of the solution. | Use a pre-heated funnel and filter flask for hot filtration. Keep the solution at or near its boiling point during the filtration process.[7] |
Acid-Base Extraction Troubleshooting
Acid-base extraction is an effective liquid-liquid extraction technique to separate acidic and basic compounds from neutral ones. This compound, being a carboxylic acid, can be deprotonated with a weak base to form a water-soluble carboxylate salt.
Q4: I performed an acid-base extraction, but my final product is still impure. Why?
Incomplete separation during the extraction process is a likely cause.
-
Expert Insight: The choice of base is critical. A weak base like sodium bicarbonate is generally preferred over a strong base like sodium hydroxide to avoid potential side reactions with other functional groups. It is also important to ensure complete protonation or deprotonation by checking the pH of the aqueous layer at each step.
Workflow for Acid-Base Extraction:
Caption: Workflow for Acid-Base Extraction of this compound.
Troubleshooting Incomplete Separation:
| Issue | Causality | Solution |
| Emulsion Formation | The organic and aqueous layers are not separating cleanly. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Incomplete Extraction | Not all of the acidic product has moved into the aqueous layer. | Perform multiple extractions with fresh portions of the basic solution. Check the pH of the aqueous layer after each extraction to ensure it is basic. |
| Impure Final Product | Neutral impurities may be trapped in the aqueous layer. | Before acidifying, wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities. |
Column Chromatography Troubleshooting
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[8]
Q5: My this compound is not moving down the silica gel column, even with a very polar mobile phase.
Due to its high polarity, this compound can interact very strongly with the acidic silica gel, leading to poor elution.
-
Expert Insight: For highly polar compounds, modifying the mobile phase with a small amount of acid or base can improve elution. Adding a small percentage of acetic acid or formic acid to the mobile phase can help to protonate the carboxylic acid, reducing its interaction with the silica gel. Alternatively, for very polar compounds, reverse-phase chromatography may be a more suitable option.[9][10]
Recommended Mobile Phase Systems for TLC Analysis and Column Chromatography:
| Mobile Phase System | Polarity | Comments |
| Hexane:Ethyl Acetate (e.g., 1:1) | Moderate | A good starting point for TLC analysis to gauge the polarity of impurities. |
| Dichloromethane:Methanol (e.g., 9:1) | High | More effective for eluting polar compounds from silica gel. |
| Ethyl Acetate with 1% Acetic Acid | High (acidic) | The acetic acid can help to improve the peak shape and elution of carboxylic acids. |
Troubleshooting Column Chromatography:
Caption: Troubleshooting logic for column chromatography.
References
- 1. homework.study.com [homework.study.com]
- 2. testbook.com [testbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. scribd.com [scribd.com]
- 5. famu.edu [famu.edu]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Purification [chem.rochester.edu]
- 10. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Scale-Up of 3-(Hydroxymethyl)benzoic Acid Production
Welcome to the technical support center for the production of 3-(Hydroxymethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production. As a senior application scientist, I will provide field-proven insights and troubleshooting strategies to help you navigate the common challenges encountered during the scale-up process. Our focus will be on ensuring scientific integrity, process robustness, and the highest possible product quality.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions that often arise during the planning and execution of this compound scale-up.
Q1: What are the most common industrial synthesis routes for this compound, and what are the primary scale-up concerns for each?
A1: Two primary routes are typically considered for the industrial synthesis of this compound:
-
Reduction of 3-Carboxybenzaldehyde: This is a widely used method involving the selective reduction of the aldehyde group.
-
Scale-up Concerns: The key challenge is achieving selective reduction of the aldehyde in the presence of the carboxylic acid. On a larger scale, controlling the reaction temperature and the addition rate of the reducing agent is critical to prevent over-reduction or side reactions. The choice of reducing agent (e.g., sodium borohydride, catalytic hydrogenation) will significantly impact the process safety, cost, and impurity profile.[1]
-
-
Oxidation of m-Toluic Acid: This route involves the selective oxidation of the methyl group.
-
Scale-up Concerns: The main challenge is controlling the oxidation to prevent the formation of isophthalic acid (over-oxidation) or leaving unreacted starting material.[2] Catalyst selection, reaction temperature, and oxygen pressure are critical parameters that need careful optimization and control during scale-up.
-
Q2: I am observing significant batch-to-batch inconsistency in my pilot-scale runs. What are the likely culprits?
A2: Batch-to-batch inconsistency is a common scale-up challenge. The root causes often lie in:
-
Mixing and Mass Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or concentration gradients, resulting in inconsistent reaction progress and byproduct formation.
-
Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal more challenging. Poor heat transfer can lead to temperature excursions, affecting reaction kinetics and selectivity.
-
Raw Material Quality: Variations in the purity of starting materials and solvents can have a more pronounced effect at a larger scale.
Q3: What are the critical safety considerations when scaling up the synthesis of this compound?
A3: Safety is paramount. Key considerations include:
-
Hydrogenation (if used): When using catalytic hydrogenation for the reduction of 3-carboxybenzaldehyde, the handling of hydrogen gas under pressure requires specialized equipment and adherence to strict safety protocols to mitigate the risk of explosion.
-
Oxidation (if used): Oxidation reactions can be highly exothermic. A thorough understanding of the reaction calorimetry is essential to design an adequate cooling system and prevent thermal runaway.
-
Solvent Handling: The large volumes of solvents used in scale-up operations increase the risks associated with flammability and toxicity. Proper ventilation, grounding of equipment, and use of personal protective equipment are crucial.
Troubleshooting Guides
This section provides a more in-depth, question-and-answer-style guide to troubleshoot specific problems you may encounter during your experiments.
Reaction Troubleshooting
Problem 1: Low yield in the reduction of 3-carboxybenzaldehyde.
-
Possible Cause 1: Incomplete Reaction.
-
Explanation: On a larger scale, mass transfer limitations can slow down the reaction rate. The reducing agent may not be effectively dispersed, or the substrate may not be fully dissolved.
-
Solution:
-
Improve Agitation: Increase the stirring speed to improve mixing. Consider using a reactor with baffles to enhance turbulence.
-
Optimize Solvent: Ensure that 3-carboxybenzaldehyde is fully dissolved in the chosen solvent at the reaction temperature.
-
Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) and extend the reaction time until the starting material is consumed.
-
-
-
Possible Cause 2: Degradation of the Reducing Agent.
-
Explanation: Some reducing agents, like sodium borohydride, can decompose in acidic or protic media, reducing their effectiveness.
-
Solution:
-
Control pH: If using sodium borohydride, ensure the reaction medium is basic to maintain its stability.
-
Control Temperature: Add the reducing agent portion-wise at a controlled temperature to prevent rapid decomposition.
-
-
Problem 2: Formation of significant byproducts during the oxidation of m-toluic acid.
-
Possible Cause 1: Over-oxidation to Isophthalic Acid.
-
Explanation: Harsh reaction conditions (high temperature, high catalyst loading, or prolonged reaction time) can lead to the oxidation of the desired hydroxymethyl group to a second carboxylic acid.
-
Solution:
-
Optimize Reaction Conditions: Carefully control the reaction temperature and time. A lower temperature for a longer duration may improve selectivity.
-
Catalyst Loading: Reduce the catalyst concentration to a level that provides a reasonable reaction rate without promoting over-oxidation.
-
-
-
Possible Cause 2: Presence of Unreacted m-Toluic Acid.
-
Explanation: Insufficient oxidant, low reaction temperature, or catalyst deactivation can result in an incomplete reaction.
-
Solution:
-
Stoichiometry: Ensure the correct molar ratio of oxidant to the starting material is used.
-
Catalyst Activity: Use a fresh or properly activated catalyst. If the catalyst is recycled, ensure it has been regenerated effectively.
-
-
Purification Troubleshooting
Problem 3: The product "oils out" during crystallization instead of forming solid crystals.
-
Possible Cause 1: High Impurity Levels.
-
Explanation: Impurities can act as a eutectic mixture, depressing the melting point of the product and causing it to separate as a liquid.
-
Solution:
-
Pre-purification: Consider a pre-purification step, such as a wash with a suitable solvent or treatment with activated carbon, to remove some of the impurities before crystallization.
-
Solvent Selection: Choose a solvent system where the impurities are highly soluble, and the desired product has a steep solubility curve (highly soluble at high temperatures and poorly soluble at low temperatures).
-
-
-
Possible Cause 2: Supersaturation is too high.
-
Explanation: If the solution is too concentrated, the product may come out of the solution too quickly and above its melting point in the solvent mixture.
-
Solution:
-
Add More Solvent: Re-heat the mixture until a clear solution is formed, then add a small amount of additional hot solvent before allowing it to cool slowly.
-
-
Problem 4: Poor recovery of this compound after crystallization.
-
Possible Cause 1: Product is too soluble in the crystallization solvent.
-
Explanation: A significant amount of the product may remain in the mother liquor after cooling.
-
Solution:
-
Anti-Solvent Addition: Consider the controlled addition of an anti-solvent (a solvent in which the product is poorly soluble) to the cooled mother liquor to precipitate more product.
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to dissolve the crude product completely.
-
-
-
Possible Cause 2: Premature crystallization during hot filtration.
-
Explanation: If the solution cools too quickly during the removal of insoluble impurities, the product can crystallize on the filter paper or in the funnel.
-
Solution:
-
Preheat Funnel and Filter Flask: Use a pre-heated funnel and receiving flask for hot filtration to maintain the temperature of the solution.
-
Work Quickly: Perform the hot filtration step as rapidly as possible.
-
-
Experimental Protocols
Protocol 1: Scale-Up of this compound Synthesis via Reduction of 3-Carboxybenzaldehyde
Materials:
-
3-Carboxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 3-carboxybenzaldehyde in an aqueous solution of sodium hydroxide (the pH should be maintained above 10).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of sodium borohydride in aqueous sodium hydroxide via the addition funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by HPLC until the starting material is consumed.
-
Carefully quench the excess sodium borohydride by the slow addition of acetone.
-
Acidify the reaction mixture to a pH of 2-3 with concentrated hydrochloric acid, keeping the temperature below 20 °C. The product will precipitate as a white solid.
-
Filter the solid product and wash it with cold water.
-
Dry the product under vacuum at a temperature not exceeding 50 °C.
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Water or a suitable water/organic solvent mixture (e.g., water/ethanol)
-
Activated carbon (optional)
Procedure:
-
In a reactor, add the crude this compound and the chosen solvent system.
-
Heat the mixture with stirring until the solid is completely dissolved.
-
If the solution is colored, add a small amount of activated carbon and stir for 15-30 minutes at high temperature.
-
Perform a hot filtration to remove the activated carbon and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize the crystal yield.
-
Collect the crystals by filtration and wash them with a small amount of the cold solvent.
-
Dry the purified crystals in a vacuum oven.
Data Presentation
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Key Considerations for Scale-Up |
| Starting Material | 3-Carboxybenzaldehyde | 3-Carboxybenzaldehyde | Ensure consistent purity of raw materials. |
| Reducing Agent | Sodium Borohydride | Sodium Borohydride | Controlled addition rate is critical to manage exotherm. |
| Reaction Time | 2-4 hours | 6-8 hours | Monitor reaction completion; do not rely on fixed time. |
| Typical Yield | 85-95% | 75-85% | Yield reduction can be due to mass/heat transfer issues. |
| Purity (crude) | ~95% | 88-92% | Impurity profile may change with scale. |
| Purification | Recrystallization | Recrystallization | Solvent volumes and cooling rates need careful control. |
Visualization
Troubleshooting Logic for Low Yield in Reduction Reaction
References
Validation & Comparative
A Comparative Analysis of the Reactivity of Hydroxymethylbenzoic Acid Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric differences is paramount to predicting chemical behavior and designing synthetic pathways. This guide provides an in-depth comparative analysis of the reactivity of the three positional isomers of hydroxymethylbenzoic acid: 2-(hydroxymethyl)benzoic acid (ortho), 3-(hydroxymethyl)benzoic acid (meta), and 4-(hydroxymethyl)benzoic acid (para). By examining the interplay of electronic and steric effects, we will explore the distinct reactivity profiles of these isomers in key chemical transformations, supported by detailed experimental protocols for validation.
Introduction: The Subtle Power of Positional Isomerism
The isomers of hydroxymethylbenzoic acid, all sharing the molecular formula C₈H₈O₃, present a classic case of how the spatial arrangement of functional groups on an aromatic ring can profoundly influence chemical reactivity.[1] These bifunctional molecules, containing both a carboxylic acid and a primary alcohol (hydroxymethyl group), are valuable building blocks in organic synthesis. However, the relative positions of the -COOH and -CH₂OH groups dictate their electronic interplay and steric environment, leading to significant differences in their chemical behavior. This guide will focus on three key areas of reactivity: acidity, esterification of the carboxylic acid, and oxidation of the hydroxymethyl group.
Theoretical Framework: Unpacking Electronic and Steric Effects
The reactivity of each isomer is governed by a combination of inductive effects, resonance effects, and steric interactions.
-
2-(Hydroxymethyl)benzoic Acid (ortho-isomer): This isomer is unique due to the proximity of the two functional groups. This closeness gives rise to the "ortho effect," where steric hindrance between the hydroxymethyl group and the carboxylic acid group forces the -COOH group to twist out of the plane of the benzene ring.[2] This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic system, leading to an increase in the acidity of the carboxylic proton compared to its meta and para counterparts.[2][3] Furthermore, the ortho-isomer can undergo intramolecular reactions, such as lactonization, which are not possible for the other isomers.
-
This compound (meta-isomer): In the meta position, the electron-withdrawing inductive effect (-I) of the carboxylic acid and the weak electron-donating effect of the hydroxymethyl group influence each other to a lesser extent compared to the ortho and para positions. Resonance effects are not transmitted to the same degree at the meta position.[4] Consequently, the reactivity of the meta-isomer is often intermediate between the ortho and para isomers.
-
4-(Hydroxymethyl)benzoic Acid (para-isomer): In the para-isomer, both inductive and resonance effects are fully operational. The linear alignment of the substituents allows for efficient electronic communication through the benzene ring. The hydroxymethyl group, being weakly electron-donating, can slightly decrease the acidity of the carboxylic acid compared to benzoic acid itself.
A graphical representation of the isomers is presented below:
Caption: Chemical structures of the ortho, meta, and para isomers of hydroxymethylbenzoic acid.
Comparative Reactivity Analysis: Experimental Validation
To empirically compare the reactivity of these isomers, the following experimental protocols are proposed. These experiments are designed to be self-validating by directly comparing the outcomes under identical conditions.
Determination of Relative Acidity (pKa)
The acidity of the carboxylic acid group is a fundamental indicator of the electronic effects within each isomer. A higher pKa value corresponds to a weaker acid.
Experimental Protocol: Potentiometric Titration
-
Preparation of Solutions: Prepare 0.01 M solutions of each hydroxymethylbenzoic acid isomer in a 1:1 ethanol/water mixture.
-
Titration Setup: Place 25 mL of each isomer solution in a beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.
-
Titration: Titrate each solution with a standardized 0.01 M NaOH solution, recording the pH after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
Anticipated Results:
Based on the ortho effect, the expected order of acidity is: 2-(hydroxymethyl)benzoic acid > this compound ≈ 4-(hydroxymethyl)benzoic acid
| Isomer | Predicted pKa Range |
| 2-(Hydroxymethyl)benzoic acid | Lower pKa |
| This compound | Intermediate pKa |
| 4-(Hydroxymethyl)benzoic acid | Higher pKa |
Comparative Esterification Rates
The rate of Fischer esterification is influenced by both the acidity of the carboxylic acid (which affects the protonation of the carbonyl oxygen) and steric hindrance around the reaction center.[5][6]
Experimental Protocol: Fischer Esterification with Methanol
-
Reaction Setup: In three separate round-bottom flasks, place an equimolar amount (e.g., 5 mmol) of each hydroxymethylbenzoic acid isomer. Add 20 mL of methanol and 0.5 mL of concentrated sulfuric acid to each flask.[7]
-
Reaction: Reflux the mixtures for a set period (e.g., 2 hours).
-
Workup: After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution and extract the ester with diethyl ether.
-
Analysis: Analyze the crude product by Gas Chromatography (GC) to determine the relative yield of the methyl ester for each isomer.
Caption: Workflow for the comparative Fischer esterification experiment.
Anticipated Results:
The ortho-isomer, being the most acidic, is expected to have the fastest initial reaction rate. However, steric hindrance from the adjacent hydroxymethyl group might slightly impede the approach of the nucleophile (methanol). The para-isomer is the least sterically hindered, while the meta-isomer presents an intermediate case.
| Isomer | Predicted Relative Yield | Rationale |
| 2-(Hydroxymethyl)benzoic acid | High | Increased acidity due to ortho effect.[2] |
| This compound | Intermediate | Moderate acidity and steric hindrance. |
| 4-(Hydroxymethyl)benzoic acid | High | Least sterically hindered, but slightly lower acidity. |
Comparative Oxidation of the Hydroxymethyl Group
The oxidation of the primary alcohol to an aldehyde or carboxylic acid can be influenced by the electronic nature of the aromatic ring. Electron-donating groups can stabilize the transition state, potentially increasing the reaction rate.
Experimental Protocol: Oxidation with Potassium Permanganate
-
Reaction Setup: In three separate flasks, dissolve an equimolar amount (e.g., 2 mmol) of each isomer in a 1% aqueous NaOH solution.
-
Reaction: While stirring at room temperature, slowly add a 2% aqueous solution of KMnO₄ dropwise until a faint pink color persists.
-
Workup: Quench the reaction by adding a small amount of sodium bisulfite solution until the purple color disappears and a brown precipitate of MnO₂ forms. Acidify the solution with dilute HCl.
-
Analysis: Isolate the solid product by filtration and analyze by High-Performance Liquid Chromatography (HPLC) to identify and quantify the oxidation products. For the para-isomer, the expected products are 4-carboxybenzaldehyde and terephthalic acid.[8]
Anticipated Results:
The relative ease of oxidation may be influenced by the ability of the substituent to stabilize a positive charge that can develop on the benzylic carbon during the oxidation process.
| Isomer | Predicted Reactivity | Expected Products |
| 2-(Hydroxymethyl)benzoic acid | Moderate | 2-Carboxybenzaldehyde, Phthalic acid |
| This compound | Moderate | 3-Carboxybenzaldehyde, Isophthalic acid |
| 4-(Hydroxymethyl)benzoic acid | Highest | 4-Carboxybenzaldehyde, Terephthalic acid[8] |
Conclusion: A Framework for Predictive Chemistry
The positional isomers of hydroxymethylbenzoic acid offer a compelling illustration of how subtle structural changes can lead to significant differences in chemical reactivity. The ortho-isomer's reactivity is largely dictated by the steric interactions of the "ortho effect," leading to increased acidity.[2] The meta and para-isomers exhibit more conventional reactivity patterns governed by a combination of inductive and resonance effects.
For scientists in drug discovery and materials science, a thorough understanding of these principles is not merely academic. It allows for the rational design of synthetic routes, the prediction of reaction outcomes, and the fine-tuning of molecular properties to achieve desired biological activity or material characteristics. The experimental protocols outlined in this guide provide a robust framework for validating these theoretical principles in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Ortho effect - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Catalyst Selection for 3-(Hydroxymethyl)benzoic Acid Polymerization
For researchers, scientists, and professionals in drug development, the synthesis of high-performance polyesters from monomers like 3-(hydroxymethyl)benzoic acid (3-HMBA) is a critical endeavor. The choice of catalyst is paramount, directly influencing reaction kinetics, polymer properties, and the overall efficiency and sustainability of the process. This guide provides an in-depth comparison of common catalysts for the polymerization of 3-HMBA, supported by experimental insights and data to inform your selection process.
The Significance of Catalyst Choice in 3-HMBA Polymerization
This compound is a versatile AB-type monomer for polyester synthesis. The meta-position of the hydroxymethyl group relative to the carboxylic acid offers a balance of reactivity and steric hindrance, allowing for the formation of high molecular weight aromatic polyesters with desirable thermal and mechanical properties.[1] The catalyst's role is to facilitate the esterification reaction, efficiently removing water and driving the equilibrium towards high polymer chain growth. An ideal catalyst should offer high activity at optimal temperatures, minimize side reactions, be cost-effective, and, increasingly, be environmentally benign.
Comparative Analysis of Catalyst Systems
The polymerization of 3-HMBA is typically achieved through melt polycondensation. This process involves heating the monomer above its melting point in the presence of a catalyst, initially under an inert atmosphere and subsequently under vacuum to facilitate the removal of the water byproduct. The choice of catalyst significantly impacts the reaction's progress and the final polymer's characteristics. We will explore three main classes of catalysts: metal-based catalysts, organocatalysts, and enzymatic catalysts.
Metal-Based Catalysts: The Workhorses of Polyesterification
Traditional metal-based catalysts are widely used in industrial polyester synthesis due to their high activity and thermal stability. For 3-HMBA polymerization, common choices include compounds based on antimony, titanium, and zinc.
Mechanism of Action: Metal-based catalysts typically function as Lewis acids. The metal center coordinates with the carbonyl oxygen of the carboxylic acid group, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl group of another monomer.
Performance Comparison:
| Catalyst Type | Typical Catalyst | Advantages | Disadvantages |
| Antimony | Antimony Trioxide (Sb₂O₃) | High activity, cost-effective, well-established. | Potential for heavy metal contamination in the final polymer, environmental concerns. |
| Titanium | Titanium (IV) Butoxide, Titanium Isopropoxide | High catalytic activity (often exceeding antimony-based catalysts), more environmentally friendly than antimony.[2] | Can sometimes lead to polymer discoloration at high temperatures. |
| Zinc | Zinc Acetate (Zn(OAc)₂) | Good catalytic activity, relatively low toxicity. | Can be less active than antimony or titanium catalysts, may require higher temperatures or longer reaction times.[3] |
Experimental Insights: While direct comparative studies on 3-HMBA are limited, data from related aromatic polyester syntheses show that titanium-based catalysts can offer significantly higher catalytic activity than antimony-based catalysts, allowing for lower catalyst concentrations and shorter reaction times.[2] For instance, in the synthesis of poly(ethylene-co-isosorbide terephthalate), Ti-based catalysts at 5 ppm showed higher activity than Sb-based catalysts at 200 ppm.[2] In a study on the self-polycondensation of a similar monomer, racemic ethyl-3-hydroxybutyrate, titanium isopropoxide yielded the highest molecular weight polymer compared to tin and iron catalysts.[4]
Organocatalysts: A Greener Alternative
The drive for sustainable chemistry has led to the exploration of metal-free organocatalysts for polyesterification. These catalysts are often based on common organic molecules and can offer advantages in terms of biocompatibility and reduced environmental impact.
Mechanism of Action: Many organocatalysts, such as benzoic acid derivatives, act as Brønsted acids, protonating the carbonyl group to activate it for nucleophilic attack. Others can function through a bifunctional mechanism, activating both the carboxylic acid and the alcohol.
Performance Comparison:
| Catalyst Type | Typical Catalyst | Advantages | Disadvantages |
| Brønsted Acids | p-Toluenesulfonic acid, Benzoic Acid | Metal-free, can be highly active. | May require higher catalyst loading, potential for side reactions at high temperatures. |
| Guanidine/Amidine Bases | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | High activity under mild conditions. | Can be more expensive, may have lower thermal stability. |
Enzymatic Catalysts: The Biocatalytic Approach
Enzymes, particularly lipases, have emerged as powerful catalysts for polyester synthesis under mild conditions. Candida antarctica lipase B (CALB), often immobilized on a solid support (e.g., Novozym® 435), is a well-studied and effective biocatalyst.
Mechanism of Action: The enzyme's active site, containing a catalytic triad (e.g., serine, histidine, aspartate), facilitates the esterification reaction through a mechanism that mimics the natural hydrolysis of esters but is reversed in a low-water environment.
Performance Comparison:
| Catalyst Type | Typical Catalyst | Advantages | Disadvantages |
| Lipases | Immobilized Candida antarctica Lipase B (CALB) | High selectivity, mild reaction conditions (lower temperatures), biodegradable catalyst, minimal side reactions.[5] | Lower thermal stability compared to metal catalysts, can be more expensive, slower reaction rates. |
Experimental Insights: CALB has been successfully used for the polymerization of various lactones and for the polycondensation of diacids and diols.[6] The mild reaction conditions offered by enzymatic catalysis are particularly advantageous for the synthesis of polymers for biomedical applications, where the avoidance of metal contaminants is crucial. While specific kinetic data for the enzymatic polymerization of 3-HMBA is not extensively reported, the broad substrate tolerance of CALB suggests its potential applicability. The primary trade-offs are likely to be longer reaction times and potentially lower molecular weights compared to metal-catalyzed melt polycondensation.
Experimental Protocols
To provide a practical framework, here are representative step-by-step methodologies for the polymerization of this compound using a metal-based catalyst.
Melt Polycondensation of 3-HMBA using Antimony Trioxide
Materials:
-
This compound (≥98% purity)
-
Antimony Trioxide (Sb₂O₃) (catalyst)
-
High-purity nitrogen or argon gas
-
High-vacuum pump
Equipment:
-
Glass reactor equipped with a mechanical stirrer, inert gas inlet/outlet, a distillation condenser, and a collection flask.
-
Heating mantle with a programmable temperature controller.
-
Vacuum gauge.
Procedure:
-
Charging the Reactor: Charge the reactor with a known quantity of this compound and the catalyst (typically 200-500 ppm by weight of the monomer).
-
Inerting the System: Assemble the reactor and purge with dry nitrogen or argon for at least 30 minutes to remove oxygen. Maintain a gentle inert gas flow during the initial heating phase.
-
Esterification Stage:
-
Begin stirring and gradually heat the reactor to a temperature just above the monomer's melting point (around 140-160 °C) to form a homogeneous melt.
-
Slowly increase the temperature to 180-220 °C. Water, the byproduct of the esterification, will begin to distill off.
-
Maintain this temperature for 2-4 hours, or until the rate of water collection significantly decreases.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 240-280 °C.
-
Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr over 30-60 minutes. This is crucial for removing the final traces of water and driving the polymerization to achieve a high molecular weight.
-
A significant increase in the viscosity of the melt will be observed, indicated by an increase in the torque on the mechanical stirrer. .
-
Continue the reaction under high vacuum for an additional 2-4 hours.
-
-
Polymer Recovery:
-
Cool the reactor to room temperature under an inert atmosphere.
-
The solid polymer can then be removed from the reactor. For analysis, the polymer can be dissolved in a suitable solvent (e.g., a mixture of trifluoroacetic acid and chloroform) for characterization by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI).
-
Data Presentation
The following table summarizes the expected performance characteristics of different catalyst types for the polymerization of this compound based on available literature for similar systems. It is important to note that optimal conditions and results will vary depending on the specific experimental setup.
| Catalyst | Typical Concentration | Temperature (°C) | Expected Molecular Weight (Mn) | Expected PDI | Key Considerations |
| Antimony Trioxide | 200-500 ppm | 240-280 | High | 1.8 - 2.5 | Well-established, potential for metal leaching. |
| Titanium (IV) Butoxide | 5-50 ppm | 240-280 | Very High | 1.8 - 2.5 | High activity, potential for polymer discoloration.[2] |
| Zinc Acetate | 300-600 ppm | 250-290 | Moderate to High | 1.9 - 2.6 | Lower toxicity, may require more forcing conditions. |
| p-Toluenesulfonic Acid | 0.1-1.0 mol% | 180-220 | Moderate | 1.7 - 2.4 | Metal-free, potential for side reactions. |
| Immobilized CALB | 5-10 wt% | 60-90 | Low to Moderate | 1.5 - 2.2 | Biocompatible, mild conditions, slower reaction. |
Visualization of the Polymerization Process
The following diagrams illustrate the general workflow for the melt polycondensation of this compound and the catalytic cycle for a generic metal-based catalyst.
Caption: Experimental workflow for the melt polycondensation of this compound.
Caption: Simplified catalytic cycle for metal-catalyzed polyesterification.
Conclusion and Future Outlook
The selection of a catalyst for the polymerization of this compound is a critical decision that balances the need for high catalytic efficiency with considerations of product purity, cost, and environmental impact.
-
Metal-based catalysts , particularly those based on titanium, remain the industry standard for producing high molecular weight aromatic polyesters efficiently.
-
Organocatalysts present a promising avenue for metal-free polymer synthesis, although more research is needed to optimize their activity and thermal stability for melt polycondensation of 3-HMBA.
-
Enzymatic catalysts offer a green and highly selective route to polyesters under mild conditions, making them ideal for high-value applications in the biomedical field, despite the trade-off in reaction speed.
Future research should focus on developing highly active and robust organocatalysts and on optimizing enzymatic polymerization processes to make them more competitive with traditional metal-catalyzed methods. The continued development of novel catalytic systems will undoubtedly expand the applications of polyesters derived from this compound in advanced materials and therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Eco-friendly Ti–M Bimetallic Coordination Catalysts and Commercial Monometallic Sb- or Ti-Based Catalysts for the Synthesis of Poly(ethylene-co-isosorbide terephthalate) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Synthesis of Atactic Poly-3-hydroxybutyrate (a-P3HB) by Self-Polycondensation: Catalyst Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue [frontiersin.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Acidity of 3-Hydroxybenzoic Acid and 4-Hydroxybenzoic Acid: A Technical Guide
For researchers and professionals in drug development and chemical synthesis, a nuanced understanding of the physicochemical properties of organic molecules is paramount. The acidity, quantified by the acid dissociation constant (pKa), of substituted benzoic acids is a critical parameter that influences their reactivity, solubility, and biological activity. This guide provides an in-depth comparison of the acidity of two closely related isomers: 3-hydroxybenzoic acid (m-hydroxybenzoic acid) and 4-hydroxybenzoic acid (p-hydroxybenzoic acid), supported by experimental data and a detailed examination of the underlying electronic effects.
Quantitative Acidity Comparison: Experimental pKa Values
The acidity of an organic acid in a dilute aqueous solution is best represented by its pKa value. A lower pKa value corresponds to a stronger acid. Experimental determination through methods such as potentiometric titration provides the most accurate measure of this property.
| Compound | Structure | Position of -OH | pKa | Relative Acidity |
| Benzoic Acid | (Reference) | - | 4.20 | - |
| 3-Hydroxybenzoic Acid | (meta) | meta | 4.06 | More Acidic |
| 4-Hydroxybenzoic Acid | (para) | para | 4.48 | Less Acidic |
Data sourced from the National Institute of Standards and Technology (NIST)[1].
As the data unequivocally demonstrates, 3-hydroxybenzoic acid (pKa = 4.06) is a stronger acid than both the unsubstituted benzoic acid (pKa = 4.20) and its isomer, 4-hydroxybenzoic acid (pKa = 4.48)[1]. The key to understanding this observed difference in acidity lies in the electronic behavior of the hydroxyl (-OH) substituent and its positional influence on the stability of the conjugate base (the carboxylate anion).
Mechanistic Deep Dive: The Interplay of Inductive and Resonance Effects
The acidity of a substituted benzoic acid is primarily governed by the ability of its conjugate base (the benzoate anion) to stabilize the negative charge on the carboxylate group. Electron-withdrawing groups enhance this stability, thereby increasing acidity, while electron-donating groups destabilize the anion and decrease acidity. The hydroxyl group is capable of exerting two opposing electronic effects: the inductive effect and the resonance effect.
-
Inductive Effect (-I): The oxygen atom of the hydroxyl group is highly electronegative. This leads to the withdrawal of electron density from the benzene ring through the sigma (σ) bonds. This electron-withdrawing effect is distance-dependent and helps to delocalize and stabilize the negative charge of the carboxylate anion, thus increasing acidity.[2][3]
-
Resonance Effect (+R or +M): The oxygen atom of the hydroxyl group possesses lone pairs of electrons that can be delocalized into the pi (π) system of the benzene ring. This electron-donating effect increases the electron density on the ring, particularly at the ortho and para positions. This destabilizes the carboxylate anion by intensifying the negative charge, thereby decreasing acidity.[4][5][6]
The crucial difference between the 3-hydroxy and 4-hydroxy isomers is the position of the -OH group, which dictates which of these effects dominates.
Case Study 1: 3-Hydroxybenzoic Acid (meta-isomer)
When the hydroxyl group is at the meta position, it can only exert its electron-withdrawing inductive effect (-I) on the carboxylate group. The resonance effect (+R) does not extend to the meta position.[2][6] This net electron withdrawal pulls electron density away from the carboxylate group, stabilizing the conjugate base and making it easier for the carboxylic acid to donate a proton. Consequently, 3-hydroxybenzoic acid is more acidic than benzoic acid.[5][6]
Caption: Electronic effects in 3-hydroxybenzoic acid.
Case Study 2: 4-Hydroxybenzoic Acid (para-isomer)
In the para position, the hydroxyl group exerts both its electron-withdrawing inductive effect (-I) and its electron-donating resonance effect (+R).[2][4] Crucially, the resonance effect is significantly stronger than the inductive effect.[6] The +R effect donates electron density directly into the ring and towards the carboxylate group, which destabilizes the negative charge on the conjugate base. This destabilization makes it more difficult for the carboxylic acid to lose a proton. As a result, 4-hydroxybenzoic acid is less acidic than both benzoic acid and 3-hydroxybenzoic acid.[5][6]
Caption: Electronic effects in 4-hydroxybenzoic acid.
Experimental Protocol: Determination of pKa by Potentiometric Titration
To empirically validate the theoretical principles discussed, a potentiometric titration can be performed. This method involves monitoring the pH of a solution of the acid as a strong base of known concentration is incrementally added. The pKa is determined from the pH at the half-equivalence point.
Methodology
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 0.2-0.3 g of the hydroxybenzoic acid isomer into a 250 mL beaker.
-
Dissolve the solid in approximately 50 mL of a 1:1 ethanol/water solution to ensure complete dissolution.
-
Add a magnetic stir bar to the beaker.
-
-
Titration Setup:
-
Calibrate a pH meter using standard buffer solutions (pH 4.00, 7.00, and 10.00).
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.
-
Fill a 50 mL burette with a standardized 0.1 M sodium hydroxide (NaOH) solution.
-
-
Titration Procedure:
-
Record the initial pH of the acid solution.
-
Add the NaOH titrant in small increments (e.g., 0.5-1.0 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1-0.2 mL) to accurately capture the equivalence point.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the point of maximum slope on the titration curve (the inflection point). This can be more accurately found by plotting the first derivative of the curve (ΔpH/ΔV vs. V).
-
The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.
-
The pKa of the acid is equal to the pH of the solution at the half-equivalence point.
-
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
The greater acidity of 3-hydroxybenzoic acid compared to 4-hydroxybenzoic acid is a direct consequence of the positional interplay of the hydroxyl group's electronic effects. In the meta position, the electron-withdrawing inductive effect dominates, stabilizing the conjugate base and increasing acidity. Conversely, in the para position, the stronger electron-donating resonance effect prevails, destabilizing the conjugate base and decreasing acidity. This fundamental principle of physical organic chemistry is not merely of academic interest; it has profound implications for drug design and development, where precise control over a molecule's ionization state is critical for optimizing its absorption, distribution, metabolism, and excretion (ADME) properties.
References
A Comparative Guide to Synthetic Routes for 3-(Hydroxymethyl)benzoic acid
Introduction
3-(Hydroxymethyl)benzoic acid is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its structure, incorporating both a carboxylic acid and a primary alcohol (a hydroxymethyl group) in a meta-substitution pattern on a benzene ring, makes it a versatile building block. It serves as a key intermediate in the synthesis of various pharmaceuticals, polymers, and fine chemicals. The selection of a synthetic route for this molecule is a critical decision in any research or manufacturing campaign, governed by factors such as starting material cost, scalability, reaction efficiency, and safety.
This guide provides an in-depth, comparative analysis of the most prominent synthetic routes to this compound. We will move beyond a simple listing of methods to dissect the underlying chemical principles, provide validated experimental protocols, and present a clear, data-driven comparison to empower researchers and drug development professionals in making informed strategic decisions.
Route 1: Selective Reduction of 3-Carboxybenzaldehyde
This is the most direct and frequently employed laboratory-scale synthesis. The strategy hinges on the chemoselective reduction of an aldehyde in the presence of a carboxylic acid.
Mechanistic & Strategic Considerations
The success of this route relies on the differential reactivity of the aldehyde and carboxylic acid functional groups. Aldehydes are significantly more electrophilic than carboxylic acids. Therefore, mild hydride-based reducing agents, most notably sodium borohydride (NaBH₄), can selectively reduce the aldehyde to a primary alcohol while leaving the carboxylic acid untouched. The reaction is typically performed in a protic solvent like methanol or ethanol at cool temperatures (0-25 °C). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated during the aqueous acidic workup to yield the final product.
The choice of this route is predicated on the commercial availability and cost of the starting material, 3-carboxybenzaldehyde (also known as 3-formylbenzoic acid).[1]
Experimental Protocol: Sodium Borohydride Reduction
Materials:
-
3-Carboxybenzaldehyde (3-Formylbenzoic acid)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 3-carboxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add sodium borohydride (1.0-1.2 eq) in small portions over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).
-
Cool the mixture again in an ice bath and slowly quench the reaction by adding deionized water.
-
Acidify the mixture to a pH of 2-3 by the dropwise addition of 1 M HCl.
-
Remove the methanol from the mixture using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from hot water) to obtain pure this compound.
Workflow Diagram: Reduction Pathway
Caption: A single-step selective reduction route to the target compound.
Route 2: Synthesis from 3-Methylbenzoic Acid (m-Toluic Acid)
This multi-step pathway is a classic alternative, often considered when 3-methylbenzoic acid is a more economical starting material than 3-carboxybenzaldehyde. The strategy involves functionalizing the benzylic methyl group.
Mechanistic & Strategic Considerations
This synthesis requires a careful sequence of reactions to avoid unwanted side products:
-
Protection (Esterification): The carboxylic acid is first protected, typically as a methyl or ethyl ester, via Fischer esterification. This is crucial because the acidic proton of the carboxyl group would be quenched by reagents in subsequent steps, and the group itself could undergo unwanted reactions.
-
Benzylic Halogenation: The methyl group of the ester is converted to a halomethyl group (e.g., bromomethyl) using a radical halogenation reaction. N-Bromosuccinimide (NBS) with a radical initiator like AIBN or benzoyl peroxide is the standard choice for this transformation. The reaction proceeds via a free-radical chain mechanism, which is highly selective for the benzylic position.
-
Hydrolysis (Substitution & Saponification): The final step involves hydrolyzing the benzylic bromide to the alcohol and saponifying the ester back to the carboxylic acid. This is typically achieved in a single "one-pot" step by heating with an aqueous base, such as sodium hydroxide. The hydroxide ion acts as a nucleophile to displace the bromide (an Sₙ2 reaction) and also hydrolyzes the ester. A final acidification step is required to protonate the carboxylate salt and yield the product.
Experimental Protocol: Multi-step Synthesis
Step A: Esterification of 3-Methylbenzoic Acid
-
In a round-bottom flask, suspend 3-methylbenzoic acid (1.0 eq) in methanol (5-10 volumes).
-
Carefully add concentrated sulfuric acid (0.1 eq) as a catalyst.
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction, neutralize the acid with a saturated solution of sodium bicarbonate, and remove the methanol via rotary evaporation.
-
Extract the resulting methyl 3-methylbenzoate into an organic solvent like diethyl ether, wash with water and brine, dry, and concentrate to obtain the ester, which can often be used without further purification.
Step B: Radical Bromination of Methyl 3-Methylbenzoate
-
Dissolve the methyl 3-methylbenzoate (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.
-
Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN, 0.02 eq).
-
Heat the mixture to reflux. Irradiation with a bright lamp can facilitate initiation.
-
Continue refluxing until TLC shows consumption of the starting material. The solid succinimide byproduct will float to the top.
-
Cool the mixture, filter off the succinimide, and wash the solid with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure to yield crude methyl 3-(bromomethyl)benzoate.
Step C: Hydrolysis to this compound
-
Dissolve the crude methyl 3-(bromomethyl)benzoate in a mixture of THF and water.
-
Add an excess of sodium hydroxide (e.g., 3.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and remove the THF via rotary evaporation.
-
Acidify the remaining aqueous solution to pH 2-3 with concentrated HCl, which will precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize from hot water for further purification.
Workflow Diagram: Multi-step Pathway
Caption: Multi-step synthesis from 3-methylbenzoic acid.
Performance Comparison
The optimal synthetic route is determined by a balance of several key performance indicators. The following table provides a direct comparison based on experimental and practical considerations.
| Parameter | Route 1: Reduction | Route 2: From 3-Methylbenzoic Acid |
| Starting Material | 3-Carboxybenzaldehyde | 3-Methylbenzoic Acid |
| Number of Steps | 1 | 3 (Esterification, Bromination, Hydrolysis) |
| Overall Yield | High (Typically >90%) | Moderate (Overall yield is a product of 3 steps, often 60-75%) |
| Atom Economy | High | Lower, due to protecting groups and reagents like NBS. |
| Process Time | Short (typically < 4 hours) | Long (can take 2-3 days with workups) |
| Scalability | Excellent. The reaction is generally clean and high-yielding. | Good, but requires careful control of the radical bromination step. |
| Key Reagents | NaBH₄, Methanol, HCl | H₂SO₄, NBS, AIBN, NaOH, CCl₄ |
| Safety & Hazards | NaBH₄ is flammable and reacts with water. | CCl₄ is toxic and ozone-depleting. NBS is an irritant. Radical initiators can be hazardous. |
| Purification | Simple recrystallization of the final product. | Requires purification of intermediates and final product. |
Expert Conclusion & Recommendation
For most applications, particularly in a research or early-stage development setting, Route 1 (Reduction of 3-Carboxybenzaldehyde) is unequivocally the superior choice. Its primary advantages are its efficiency, high yield, operational simplicity, and short reaction time. The process is robust, scalable, and involves a straightforward purification. The main determining factor for its use is the procurement cost and availability of 3-carboxybenzaldehyde.
Route 2 (Synthesis from 3-Methylbenzoic Acid) represents a classic and viable alternative, especially in scenarios where 3-methylbenzoic acid offers a significant cost advantage. However, this economic benefit must be weighed against the disadvantages of a longer, multi-step process, lower overall yield, and the handling of more hazardous materials like N-bromosuccinimide and radical initiators. This route is more labor-intensive and generates more waste streams, increasing the complexity of process management and purification.
Therefore, the recommendation is to default to Route 1 unless a compelling economic or supply chain rationale justifies the increased process complexity of Route 2.
References
A Researcher's Guide to the Spectroscopic Comparison of 3-(Hydroxymethyl)benzoic acid and Its Precursors
In the landscape of pharmaceutical development and organic synthesis, the precise characterization of molecular structures is paramount. 3-(Hydroxymethyl)benzoic acid is a valuable building block, frequently utilized in the synthesis of complex pharmaceutical intermediates. Its purity and identity are critical checkpoints in any synthetic workflow. This guide provides an in-depth spectroscopic comparison of this compound with two of its common precursors, 3-methylbenzoic acid and 3-formylbenzoic acid. By leveraging Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, we can unequivocally track the chemical transformations and confirm the structure of the final product.
This document is structured to provide not only the spectral data but also the underlying scientific principles and actionable experimental protocols. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to apply spectroscopic techniques for reaction monitoring and quality control.
Section 1: The Chemical Transformation: A Synthetic Overview
The journey from a simple methylated aromatic ring to a functionalized benzylic alcohol involves key oxidative and reductive steps. A common synthetic route begins with 3-methylbenzoic acid, which can be oxidized to 3-formylbenzoic acid. The subsequent, and often final, step is the selective reduction of the aldehyde group to a primary alcohol, yielding the target molecule, this compound. Each transformation introduces or removes specific functional groups, creating unique spectroscopic fingerprints that allow for clear differentiation.
The diagram below illustrates this common synthetic pathway. Understanding this transformation is crucial, as the changes in functional groups—from methyl to aldehyde, and from aldehyde to alcohol—are the primary drivers of the spectral differences we will explore.
Caption: Synthetic route from 3-methylbenzoic acid to this compound.
Section 2: Comparative Spectroscopic Analysis
Spectroscopy provides a non-destructive window into molecular structure. By analyzing how molecules interact with electromagnetic radiation, we can deduce the presence of specific bonds and the arrangement of atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the vibrations of bonds within a molecule. Specific bonds absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying functional groups. The most significant changes in this synthesis occur at the substituent group, while the carboxylic acid moiety remains constant.
Theoretical Basis:
-
Carboxylic Acid Group (-COOH): All three compounds will exhibit a very broad O-H stretching band from approximately 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids.[1][2] They will also show a strong C=O (carbonyl) stretch between 1680-1725 cm⁻¹.[2][3] The conjugation with the aromatic ring typically lowers this frequency.[4]
-
Methyl Group (-CH₃): 3-Methylbenzoic acid will display C-H stretching vibrations just below 3000 cm⁻¹.
-
Aldehyde Group (-CHO): 3-Formylbenzoic acid is distinguished by a sharp C=O stretch around 1700 cm⁻¹, often slightly lower than the acid carbonyl due to conjugation, and two characteristic C-H stretching peaks for the aldehydic proton between 2700-2900 cm⁻¹.
-
Hydroxymethyl Group (-CH₂OH): The final product, this compound, will lack the aldehyde peaks. Instead, it will show a new, broad O-H stretching band for the alcohol around 3200-3500 cm⁻¹ (often overlapping with the carboxylic acid O-H) and a C-O stretching band in the 1000-1250 cm⁻¹ region.
Comparative FTIR Data:
| Compound | Key Vibrational Frequencies (cm⁻¹) | Interpretation |
| 3-Methylbenzoic Acid | ~2950 (C-H stretch), ~1690 (C=O, acid), ~3000 (broad, O-H, acid) | Presence of methyl and carboxylic acid groups.[5][6] |
| 3-Formylbenzoic Acid | ~2850, ~2750 (C-H, aldehyde), ~1700 (C=O, aldehyde), ~1690 (C=O, acid), ~3000 (broad, O-H, acid) | Disappearance of methyl C-H, appearance of aldehyde C-H and C=O stretches.[7] |
| This compound | ~3350 (broad, O-H, alcohol), ~1050 (C-O stretch), ~1685 (C=O, acid), ~3000 (broad, O-H, acid) | Disappearance of aldehyde peaks, appearance of alcohol O-H and C-O stretches. |
This data clearly illustrates that FTIR can effectively monitor the conversion of the aldehyde in 3-formylbenzoic acid to the primary alcohol in the final product through the appearance of the distinct alcohol O-H and C-O bands and the disappearance of the aldehyde C-H stretches.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C). It is arguably the most powerful tool for unambiguous structure elucidation in organic chemistry.
Theoretical Basis: The chemical shift (δ) of a proton is highly sensitive to its electronic environment. Electron-withdrawing groups (like -CHO and -COOH) deshield nearby protons, shifting their signals downfield (to higher ppm values), while electron-donating groups have the opposite effect.[8]
-
-COOH Proton: The acidic proton is typically found far downfield, often as a broad singlet around 12-13 ppm, due to strong deshielding and hydrogen bonding.[1]
-
Aromatic Protons: The protons on the benzene ring will appear in the 7.2-8.5 ppm region.[8] Their specific shifts and splitting patterns depend on the electronic nature and position of the substituents.
-
-CH₃ Protons: In 3-methylbenzoic acid, the methyl protons will appear as a singlet around 2.4 ppm.
-
-CHO Proton: The aldehyde proton in 3-formylbenzoic acid is highly deshielded and appears as a singlet far downfield, around 10.1 ppm.
-
-CH₂OH Protons: In this compound, the benzylic protons of the hydroxymethyl group will appear as a singlet around 4.6 ppm. The associated alcohol -OH proton will also be present, its chemical shift being variable and dependent on concentration and solvent.
Comparative ¹H NMR Data (Solvent: DMSO-d₆):
| Compound | δ (ppm), Multiplicity, Integration | Interpretation |
| 3-Methylbenzoic Acid | ~13.0 (s, 1H, -COOH), 7.3-7.8 (m, 4H, Ar-H), 2.37 (s, 3H, -CH₃) | Signals confirm the presence of carboxylic acid, aromatic ring, and a methyl group.[9] |
| 3-Formylbenzoic Acid | ~10.1 (s, 1H, -CHO) , ~13.5 (s, 1H, -COOH), 7.8-8.4 (m, 4H, Ar-H) | Disappearance of the methyl signal and appearance of a highly deshielded aldehyde proton signal. |
| This compound | ~12.9 (s, 1H, -COOH), ~5.3 (t, 1H, -OH), 4.55 (d, 2H, -CH₂-) , 7.3-7.9 (m, 4H, Ar-H) | Disappearance of the aldehyde proton and appearance of the benzylic -CH₂- and alcohol -OH signals. |
The ¹H NMR data provides a definitive confirmation of the transformation. The disappearance of the aldehyde proton signal at ~10.1 ppm and the emergence of the benzylic proton signal at ~4.6 ppm is an unambiguous indicator of successful reduction.
Theoretical Basis: ¹³C NMR provides information on the carbon skeleton of a molecule. The chemical shifts are influenced by the hybridization and electronic environment of the carbon atoms.
-
-COOH Carbon: The carboxylic acid carbon is highly deshielded, appearing around 167-170 ppm.[1]
-
Aromatic Carbons: These carbons resonate in the 120-140 ppm range.[8][10]
-
-CH₃ Carbon: The methyl carbon in 3-methylbenzoic acid is found upfield, around 21 ppm.[9]
-
-CHO Carbon: The aldehyde carbonyl carbon is significantly deshielded, appearing far downfield around 193 ppm.
-
-CH₂OH Carbon: The benzylic carbon in this compound appears in the aliphatic region, around 62-64 ppm.
Comparative ¹³C NMR Data (Solvent: DMSO-d₆):
| Compound | Key Chemical Shifts (δ, ppm) | Interpretation |
| 3-Methylbenzoic Acid | ~21.3 (-CH₃), ~127-138 (Ar-C), ~167.9 (-COOH) | Characteristic signals for the methyl, aromatic, and carboxyl carbons.[9] |
| 3-Formylbenzoic Acid | ~129-137 (Ar-C), ~166.5 (-COOH), ~193.0 (-CHO) | The key diagnostic is the aldehyde carbon signal far downfield. |
| This compound | ~62.8 (-CH₂OH), ~126-143 (Ar-C), ~167.5 (-COOH) | The disappearance of the aldehyde carbon and appearance of the hydroxymethyl carbon signal confirms the product structure.[11] |
The drastic upfield shift of the substituent carbon from ~193 ppm (aldehyde) to ~63 ppm (alcohol) provides conclusive evidence of the chemical reduction.
Section 3: Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols for synthesis and analysis are provided.
Synthesis of this compound from 3-Formylbenzoic Acid
This protocol describes a standard laboratory-scale reduction using sodium borohydride.
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-formylbenzoic acid (1.50 g, 10.0 mmol) in 20 mL of a 1:1 mixture of methanol and water.
-
Cooling: Place the flask in an ice bath and stir for 10 minutes until the solution temperature is approximately 0-5 °C.
-
Reduction: Slowly add sodium borohydride (NaBH₄) (0.42 g, 11.0 mmol) to the stirred solution in small portions over 15 minutes. Causality: Slow addition is crucial to control the exothermic reaction and prevent excessive foaming.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Acidification: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the pH of the solution is ~2-3. This will neutralize excess NaBH₄ and protonate the carboxylate salt. Trustworthiness: Ensure the solution is acidic to precipitate the product fully.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from hot water to obtain pure this compound as a white solid.
Sample Preparation for Spectroscopic Analysis
-
FTIR: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the dried sample with spectroscopic grade KBr and pressing it into a transparent disk.
-
NMR: Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube. Causality: DMSO-d₆ is chosen for its ability to dissolve all three compounds and to allow for the observation of exchangeable protons (-OH, -COOH).
Caption: Workflow from synthesis to spectroscopic confirmation.
Section 4: Conclusion
The spectroscopic techniques of FTIR and NMR provide a powerful and complementary approach to characterizing this compound and distinguishing it from its precursors, 3-methylbenzoic acid and 3-formylbenzoic acid.
-
FTIR spectroscopy is ideal for rapid confirmation of the functional group transformation, specifically the disappearance of the aldehyde C-H stretch and the appearance of the alcohol O-H and C-O stretches.
-
¹H and ¹³C NMR spectroscopy offer an unparalleled level of structural detail, providing unambiguous evidence of the conversion through the highly characteristic chemical shifts of the protons and carbons in the -CH₃, -CHO, and -CH₂OH groups.
By following the provided protocols and using the comparative spectral data as a benchmark, researchers can confidently monitor their synthetic progress, verify the identity of their target compound, and ensure the high level of purity required for subsequent applications in drug discovery and materials science.
Section 5: References
-
Taylor & Francis Online. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from --INVALID-LINK--
-
OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from --INVALID-LINK--
-
Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from --INVALID-LINK--
-
Echemi. (2024, October 11). IR Spectra for Carboxylic Acid | Detailed Guide. Retrieved from --INVALID-LINK--
-
Columbia University. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 3-Carboxybenzaldehyde. National Institutes of Health. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from --INVALID-LINK--
-
NIST. (n.d.). Benzoic acid, 3-methyl-. In NIST Chemistry WebBook. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 3-Methylbenzoic acid. National Institutes of Health. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Benzoic acid, 3-(hydroxymethyl)-. National Institutes of Health. Retrieved from --INVALID-LINK--
-
Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from --INVALID-LINK--
References
- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. echemi.com [echemi.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Benzoic acid, 3-methyl- [webbook.nist.gov]
- 6. 3-Methylbenzoic acid | C8H8O2 | CID 7418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Carboxybenzaldehyde | C8H6O3 | CID 12077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 9. rsc.org [rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Benzoic acid, 3-(hydroxymethyl)- | C8H8O3 | CID 185629 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3-(Hydroxymethyl)benzoic Acid
Navigating the landscape of chemical waste disposal requires a blend of regulatory knowledge and practical laboratory experience. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 3-(Hydroxymethyl)benzoic acid, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of the Resource Conservation and Recovery Act (RCRA) and informed by extensive experience in laboratory safety and chemical handling.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to be thoroughly familiar with the intrinsic hazards of this compound. This compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[1][2][3] Adherence to proper handling procedures is the first line of defense against accidental exposure.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be used in conjunction with goggles.[4]
-
Lab Coat: A standard laboratory coat should be worn to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is necessary.
Engineering Controls:
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of dust or vapors.[4] Safety showers and eyewash stations must be readily accessible.
Waste Characterization: The Foundation of Compliant Disposal
The cornerstone of proper chemical waste disposal is accurate waste characterization. As a generator of chemical waste, you are legally responsible for determining if your waste is hazardous.[1] This determination dictates the entire disposal pathway.
Is this compound Waste a Hazardous Waste?
Under the EPA's Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is either a "listed" waste or exhibits one or more of the four "characteristic" hazards: ignitability, corrosivity, reactivity, or toxicity.[5][6]
-
Listed Wastes: this compound is not typically found on the EPA's F, K, P, or U lists of hazardous wastes.[7][8] These lists are reserved for wastes from specific industrial processes or for certain discarded commercial chemical products.
-
Characteristic Wastes:
-
Ignitability (D001): this compound is a solid with a high flash point and is not considered ignitable.[5]
-
Reactivity (D003): It is stable under normal conditions and does not exhibit explosive or water-reactive properties.[2][5]
-
Toxicity (D004-D043): While harmful if swallowed, it is not typically classified as toxic under the Toxicity Characteristic Leaching Procedure (TCLP).
-
Corrosivity (D002): As a carboxylic acid, aqueous solutions of this compound will be acidic. A waste is characteristically corrosive if it has a pH less than or equal to 2.[5][6] Therefore, depending on the concentration, your waste solution containing this acid could be classified as a corrosive hazardous waste. It is the researcher's responsibility to measure the pH of the waste solution.
-
| Hazardous Waste Characteristic | RCRA Code | Applicability to this compound Waste |
| Ignitability | D001 | Unlikely. |
| Corrosivity | D002 | Possible. Dependent on the pH of the waste solution (≤ 2). |
| Reactivity | D003 | Unlikely. |
| Toxicity | D004-D043 | Unlikely. |
Step-by-Step Disposal Protocol
This protocol outlines the systematic process for managing this compound waste from its point of generation to its final disposal.
Step 1: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous reactions and to ensure cost-effective disposal.
-
Designated Waste Container: Use a dedicated, properly labeled container for this compound waste.
-
Non-Halogenated Organic Waste: This compound is a non-halogenated organic. It should be collected with other compatible non-halogenated organic waste.
-
Avoid Mixing: Do not mix this acidic waste with bases, cyanides, or sulfides.[9]
Step 2: Containerization and Labeling
All waste containers must be managed to prevent leaks, spills, and vapor release.
-
Compatible Containers: Use containers made of materials that are compatible with organic acids, such as glass or polyethylene. Do not use metal containers.[9]
-
Secure Closure: Containers must have a tight-fitting screw cap and be kept closed except when adding waste.[9]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[10] All constituents of a mixed waste stream must be listed.
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories can accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9][10]
-
Location: The SAA must be under the control of the laboratory personnel.
-
Volume Limits: Up to 55 gallons of hazardous waste may be accumulated in an SAA.[10]
-
Time Limits: Once a container is full, it must be moved to the central accumulation area (CAA) within three days.[9]
Step 4: Final Disposal Pathway
The most common and environmentally sound disposal method for non-halogenated organic chemical waste is high-temperature incineration by a licensed hazardous waste management company.[11][12][13]
-
Professional Disposal Service: Your institution's Environmental Health and Safety (EHS) department will have a contract with a certified hazardous waste disposal vendor.
-
Waste Pickup: Follow your institution's procedures for requesting a hazardous waste pickup. This typically involves completing a chemical waste collection form.
-
Neutralization (for Corrosive Waste): If your waste is determined to be hazardous solely due to the corrosivity characteristic (pH ≤ 2), neutralization may be an option.[14][15] However, this should only be performed by trained personnel following a specific, approved protocol from your EHS department.[4][16][17] Never attempt to neutralize chemical waste without proper training and authorization.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your research environment. Always consult your institution's specific waste management guidelines and your Environmental Health and Safety department for any questions or clarification.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. lobachemie.com [lobachemie.com]
- 4. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. epa.gov [epa.gov]
- 7. alsglobal.com [alsglobal.com]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. cleanmanagement.com [cleanmanagement.com]
- 13. Environmental and Industrial Services | Clean Harbors [cleanharbors.com]
- 14. esd.uga.edu [esd.uga.edu]
- 15. epfl.ch [epfl.ch]
- 16. uwb.edu [uwb.edu]
- 17. Tips for Collecting and Neutralizing Laboratory Waste | Support | Merck [merckmillipore.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
